2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUZBERVMUEJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361440 | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93249-62-8 | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Discovery of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a key building block in medicinal chemistry and materials science. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its synthesis logically follows from established methodologies for the functionalization of phenols. This document details a robust synthetic protocol, presents relevant physicochemical data, and outlines the reaction pathway.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and downstream applications of the compound.
| Property | Value | Reference |
| CAS Number | 93249-62-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [2][3] |
| Appearance | Low melting solid | [2] |
| Melting Point | 31-33 °C | |
| Boiling Point | 82 °C at 60 mmHg | [2] |
| SMILES | O=Cc1cc(OC(F)(F)F)ccc1O | [4] |
| InChI Key | WQUZBERVMUEJTD-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the ortho-formylation of 4-(trifluoromethoxy)phenol. The Casnati-Skattebøl reaction provides a highly regioselective and efficient method for this transformation.[6] This method utilizes paraformaldehyde as the formylating agent in the presence of magnesium dichloride and a tertiary amine base, such as triethylamine.[7][8] The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position of the hydroxyl group.[6]
Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the ortho-formylation of phenols.[7]
Materials:
-
4-(Trifluoromethoxy)phenol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet is purged with an inert gas (argon or nitrogen).
-
Addition of Reagents: To the flask, add anhydrous magnesium dichloride and paraformaldehyde. Subsequently, add anhydrous tetrahydrofuran via syringe, followed by the dropwise addition of anhydrous triethylamine. The mixture is stirred for approximately 10 minutes.
-
Addition of Starting Material: 4-(Trifluoromethoxy)phenol is then added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 75°C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. Diethyl ether is added, and the organic phase is washed successively with 1 N HCl and water.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Stoichiometry and Yield
The following table provides a representative stoichiometry for the synthesis.
| Reagent | Molar Equivalent |
| 4-(Trifluoromethoxy)phenol | 1.0 |
| Anhydrous Magnesium Dichloride | 2.0 |
| Paraformaldehyde | 3.0 |
| Anhydrous Triethylamine | 2.0 |
Yields for ortho-formylation of phenols using this method are generally reported to be good to excellent, often in the range of 70-99%.[6] The specific yield for this compound would need to be determined empirically.
Logical Workflow of the Synthesis
The logical steps involved in the synthesis are outlined in the following diagram.
Applications
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability, making it a valuable moiety in drug design. This aldehyde can be used in the preparation of various derivatives, including Schiff bases, which have applications in coordination chemistry and materials science. It is also noted as an intermediate in the biotransformation of certain pharmaceutical compounds.[1]
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound based on established and reliable ortho-formylation methodology. The provided experimental protocol and data tables offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While the specific historical discovery of this compound remains elusive in the reviewed literature, its synthesis is a clear application of modern organic chemistry principles.
References
- 1. 93249-62-8 | this compound [fluoromart.com]
- 2. Cas Landing [thermofisher.com]
- 3. This compound 99 93249-62-8 [sigmaaldrich.com]
- 4. 93249-62-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. This compound | CAS: 93249-62-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
An In-Depth Technical Guide to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. This compound, a substituted salicylaldehyde, is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. This document summarizes its known physical and chemical characteristics, outlines potential synthetic routes, and explores its utility in the preparation of more complex molecules with potential biological activity. All quantitative data is presented in structured tables, and relevant experimental workflows are visualized using diagrams.
Introduction
This compound, also known as 5-(trifluoromethoxy)salicylaldehyde, is an aromatic organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl group at the 2-position and a trifluoromethoxy group at the 5-position. The presence of the electron-withdrawing trifluoromethoxy group and the reactive aldehyde and hydroxyl functionalities make it a versatile intermediate for the synthesis of a wide range of derivatives. This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Chemical Structure | ||
| CAS Number | 93249-62-8 | [1] |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 31-33 °C (lit.) | [1] |
| Boiling Point | 82 °C at 60 mmHg (lit.) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Form | Solid | [1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (which may be broad and its chemical shift concentration-dependent), and three aromatic protons with distinct splitting patterns due to their positions on the substituted ring.
-
¹³C NMR: The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range). The aromatic carbons would appear in the 110-160 ppm region, with their chemical shifts influenced by the hydroxyl and trifluoromethoxy substituents. The carbon of the trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong carbonyl (C=O) stretching vibration for the aldehyde group around 1650-1700 cm⁻¹. A broad O-H stretching band for the phenolic hydroxyl group would be observed in the region of 3200-3600 cm⁻¹. Characteristic C-O and C-F stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (206.12 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and potentially the trifluoromethoxy group (OCF₃).
Synthesis and Purification
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on general organic chemistry principles and synthetic methods for similar salicylaldehydes, plausible synthetic routes can be proposed. The most common methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.
Proposed Synthetic Workflow
A potential synthetic route would involve the formylation of 4-(trifluoromethoxy)phenol. The following diagram illustrates a generalized workflow for such a transformation.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Considerations
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in the presence of a strong base. For 4-(trifluoromethoxy)phenol, this would likely yield a mixture of ortho- and para-formylated products, from which the desired this compound would need to be separated.
-
Duff Reaction: This reaction uses hexamine as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid. It generally favors ortho-formylation of phenols.
-
Purification: Purification of the crude product would likely involve standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis. Its aldehyde and hydroxyl groups are key reactive sites for a variety of chemical transformations.
Key Reactions
-
Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). This is a common strategy for introducing the salicylaldehyde moiety into larger molecules.
-
Williamson Ether Synthesis: The phenolic hydroxyl group can be alkylated or arylated under basic conditions.
-
Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form substituted styrenes.
-
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a precursor for the synthesis of various derivatives with potential biological activities. For instance, it has been used to prepare:
-
2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol[1]
-
(E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy)phenol[1]
-
2-[(E)-(naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol[1]
The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.
The following diagram illustrates the logical relationship of using this compound as a building block in drug discovery.
Caption: Role as a building block in drug discovery.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].
Hazard and Precautionary Codes:
| Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Table 2: GHS Hazard and Precautionary Statements [1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive salicylaldehyde core and a trifluoromethoxy substituent makes it an attractive starting material for the synthesis of a wide array of complex molecules. While detailed experimental protocols and comprehensive spectroscopic data are not yet widely published, this guide provides a foundational understanding of its properties and potential applications, thereby serving as a useful resource for researchers and developers in the chemical and pharmaceutical industries. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted.
References
A Technical Guide to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (CAS 93249-62-8) for Researchers and Drug Development Professionals
Introduction
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, also known as 5-(Trifluoromethoxy)salicylaldehyde, is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring hydroxyl, aldehyde, and trifluoromethoxy functional groups, makes it a versatile intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2]
The presence of the trifluoromethoxy (–OCF3) group is of particular interest in drug development. This moiety is known to enhance critical pharmacological properties such as lipophilicity and metabolic stability, which can improve a drug candidate's membrane permeability and in vivo half-life.[3] For instance, the –OCF3 group in the approved drug Riluzole aids its passage across the blood-brain barrier and provides resistance to enzymatic degradation.[3] This guide provides a comprehensive technical overview of this compound, summarizing its properties, synthesis, applications, and safety protocols for professionals in research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. It typically presents as a white to light yellow, low-melting solid.[4]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₅F₃O₃ | [4] |
| Molecular Weight | 206.12 g/mol | [4] |
| Appearance | White to light yellow low melting solid | [4] |
| Melting Point | 30-34 °C | [4] |
| Boiling Point | 82 °C @ 60 mmHg | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Purity | ≥98.5% (HPLC) / 99% (assay) |[4] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 93249-62-8 | [4][5] |
| Synonym | 5-(Trifluoromethoxy)salicylaldehyde | |
| InChI Key | WQUZBERVMUEJTD-UHFFFAOYSA-N | [4] |
| SMILES | Oc1ccc(OC(F)(F)F)cc1C=O |
| MDL Number | MFCD00075249 | |
Spectroscopic and Analytical Data
Analytical tests confirm the identity and purity of the compound, with typical specifications listed below.
Table 3: Analytical Specifications
| Analysis Method | Specification | Source(s) |
|---|---|---|
| Infrared (IR) Spectrum | Conforms to structure | [4] |
| ¹H-NMR | Consistent with structure | [4] |
| HPLC | ≥98.5 % |[4] |
Note: While datasheets confirm that spectroscopic data are consistent with the known structure, specific peak assignments (ppm for NMR, cm⁻¹ for IR) are not detailed in the available public literature. Researchers should perform their own characterization to confirm structural integrity.
Synthesis and Reactivity
While a specific, peer-reviewed synthesis protocol for this compound is not widely documented, a plausible route involves the formylation of 4-(trifluoromethoxy)phenol. Methods like the Reimer-Tiemann reaction, which is used to synthesize the analogous 2-hydroxy-5-methoxybenzaldehyde, are applicable.[6] The following is a representative, generalized protocol based on such established methods.
Experimental Protocol: Formylation of 4-(trifluoromethoxy)phenol
-
Preparation: In a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, dissolve 4-(trifluoromethoxy)phenol in a suitable solvent (e.g., ethanol/water mixture).
-
Reagent Addition: Add a strong base, such as sodium hydroxide, to the solution to form the corresponding phenoxide.
-
Formylation: While maintaining a controlled temperature (typically 60-70 °C), add chloroform (CHCl₃) dropwise to the stirring mixture. The reaction is highly exothermic and should be controlled with an ice bath if necessary.
-
Reaction Monitoring: Stir the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture and carefully acidify with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the product.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield this compound.
A primary application of this aldehyde is its reaction with primary amines to form Schiff bases (or imines).[1] These compounds are widely investigated in medicinal chemistry for their biological activities.[7]
Experimental Protocol: General Synthesis of a Schiff Base
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add 1 equivalent of the desired primary amine to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The formation of the product can often be observed by a color change or the precipitation of a solid.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The resulting Schiff base can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Applications in Drug Discovery and Development
This compound is a valuable intermediate for synthesizing novel compounds for drug discovery.[2] Its utility is underscored by its application in preparing various imine derivatives with potential biological activities.[1]
Furthermore, the core structure is relevant to metabolic pathways of existing drugs. The substance P receptor antagonist CP-122,721, for example, is metabolized in humans to 5-trifluoromethoxy salicylic acid. This metabolite is the carboxylic acid analog of this compound, highlighting the potential for this aldehyde to be involved in or mimic metabolic processes via oxidation.
Safety, Handling, and Storage
This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.
Table 4: GHS Hazard and Precautionary Information
| Classification | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Statements | H315 | Causes skin irritation | [8] |
| H319 | Causes serious eye irritation | [8] | |
| H335 | May cause respiratory irritation | [8] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [8] |
| P280 | Wear protective gloves/eye protection/face protection | [9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [10] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[10] |
Table 5: Handling and Storage Recommendations
| Aspect | Recommendation | Source(s) |
|---|---|---|
| Personal Protective Equipment (PPE) | Safety glasses/eyeshields, chemical-resistant gloves, N95-type dust mask | [9] |
| Engineering Controls | Use only in a well-ventilated area, preferably in a fume hood | [8] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Keep away from heat and ignition sources. Storing under an inert atmosphere (e.g., nitrogen) is recommended | [9][10] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention | [10] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists |[10] |
Conclusion
This compound (CAS 93249-62-8) is a chemical intermediate of significant value to researchers in organic synthesis and drug development. Its unique combination of reactive functional groups and the presence of the pharmacologically advantageous trifluoromethoxy moiety make it an attractive starting material for the creation of novel therapeutic agents and other high-value chemicals. Proper handling and an understanding of its reactivity are key to leveraging its full potential in a research and development setting.
References
- 1. 93249-62-8 | this compound [fluoromart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 93249-62-8 | CAS DataBase [chemicalbook.com]
- 6. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. kasturiaromatics.com [kasturiaromatics.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Spectroscopic Guide to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (CAS No: 93249-62-8).[1] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. Visualizations are included to clarify analytical workflows and the principles of structural elucidation.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₈H₅F₃O₃[2]
-
Molecular Weight: 206.12 g/mol [1]
-
Structure:
Image Source: PubChem CID 1268058
Spectroscopic Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds.
¹H NMR Spectroscopy Data
The proton NMR spectrum is crucial for identifying the hydrogen environments in the molecule. The aldehyde proton is expected to be significantly deshielded, appearing far downfield.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H | N/A |
| Phenolic Hydroxyl (-OH) | 10.5 - 11.5 | Broad Singlet (br s) | 1H | N/A |
| Aromatic H (ortho to -CHO) | ~7.6 | Doublet (d) | 1H | ~2-3 Hz |
| Aromatic H (meta to -CHO) | ~7.3 | Doublet of Doublets (dd) | 1H | ~9 Hz, ~2-3 Hz |
| Aromatic H (para to -CHO) | ~7.1 | Doublet (d) | 1H | ~9 Hz |
Note: The phenolic -OH shift is highly dependent on concentration and solvent. Intramolecular hydrogen bonding with the aldehyde carbonyl is expected to shift it significantly downfield.
¹³C NMR Spectroscopy Data
Carbon NMR provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing at a very high chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Features |
| Aldehyde Carbonyl (C=O) | 190 - 195 | Highly deshielded.[3] |
| C-OH (Phenolic) | 158 - 162 | |
| C-OCF₃ | 145 - 150 | |
| C-CHO | 120 - 125 | |
| Aromatic C-H | 115 - 135 | Multiple distinct signals. |
| Trifluoromethoxy (-OCF₃) | 118 - 122 | Quartet (q) due to ¹J(C-F) coupling. |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Phenolic) | 3100 - 3300 | Broad | Broadness due to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | |
| Aldehyde C-H Stretch | 2720 - 2820 | Medium, Sharp | Often appears as a pair of peaks (Fermi doublet).[4] |
| C=O Stretch (Aldehyde) | 1650 - 1670 | Strong, Sharp | Lower frequency due to conjugation and intramolecular H-bonding.[5] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are characteristic of the aromatic ring.[4] |
| C-F Stretch | 1100 - 1250 | Strong | Characteristic of fluorinated compounds. |
| C-O Stretch | 1000 - 1300 | Strong | Multiple bands from phenolic and ether linkages. |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Predicted Ion | Notes |
| 206 | [M]⁺• | Molecular ion peak corresponding to C₈H₅F₃O₃⁺•.[1] |
| 205 | [M-H]⁺ | Loss of the acidic phenolic proton or the aldehydic proton.[6] |
| 177 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for aldehydes.[6] |
| 77 | [C₆H₅]⁺ | Phenyl cation, though less likely due to substitution. |
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Weigh 5-10 mg of this compound.[7] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[8] Transfer the resulting solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which results in sharp, symmetrical peaks.[7]
-
Data Acquisition (¹H NMR): Set appropriate acquisition parameters, including a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7] Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.[7]
-
Data Acquisition (¹³C NMR): Use a wider spectral width and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).[7] Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak at 0.00 ppm.[7] For ¹H NMR, integrate the peaks to determine the relative proton counts and analyze splitting patterns to determine coupling constants.[7]
IR Spectroscopy Protocol
-
Sample Preparation (Solid): For solid samples, the KBr pellet method or the Nujol mull technique is common.[9]
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to create a paste.[9] Spread the mull thinly between two infrared-transparent salt plates (e.g., NaCl or KBr).[9]
-
-
Data Acquisition: Place the sample holder in the path of the IR beam in an FTIR spectrometer. Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol) first. Then, run the analysis on the sample. The instrument software will automatically subtract the background spectrum.
-
Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups in the molecule.[10]
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.
-
Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[6] The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
Data Analysis: The resulting mass spectrum plots ion abundance against the m/z ratio. Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The most intense peak is known as the base peak.[6]
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.
References
- 1. 2-羟基-5-(三氟甲氧基)苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Early Synthetic Approaches to Trifluoromethoxy-Substituted Benzaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (OCF₃) group into aromatic systems has been a cornerstone of modern medicinal and agricultural chemistry. This electron-withdrawing substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the foundational studies on trifluoromethoxy-substituted benzaldehydes, providing a detailed overview of early synthetic methodologies, quantitative data, and experimental protocols.
Synthetic Pathways and Methodologies
Early investigations into the synthesis of trifluoromethoxy-substituted benzaldehydes primarily revolved around the introduction of the trifluoromethoxy group onto a pre-existing benzene ring, followed by formylation or modification of an existing functional group to an aldehyde. A key challenge in these early studies was the controlled and efficient introduction of the OCF₃ moiety.
One of the pioneering approaches involved a multi-step sequence starting from the corresponding anisole derivative. This method, detailed in early patent literature, typically involved the chlorination of the methoxy group, followed by a halogen exchange reaction to introduce fluorine.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of trifluoromethoxy-substituted benzaldehydes based on early methods.
Experimental Protocols
Detailed experimental procedures from early studies are often found within patent literature. The following protocols are representative of the methods employed for the synthesis of key intermediates and the final benzaldehyde derivatives.
Protocol 1: Preparation of Aryl Trichloromethyl Ethers from Anisoles
This procedure outlines the conversion of a substituted anisole to the corresponding aryl trichloromethyl ether, a crucial intermediate for subsequent fluorination.
-
Starting Material: A substituted anisole is placed in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet.
-
Solvent: The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride.
-
Chlorination: Gaseous chlorine is bubbled through the solution while being irradiated with UV light. Alternatively, sulfuryl chloride can be used as the chlorinating agent.
-
Monitoring: The reaction progress is monitored by the increase in weight of the reaction mixture or by gas chromatography.
-
Work-up: Upon completion, the solvent and any excess chlorinating agent are removed under reduced pressure to yield the crude aryl trichloromethyl ether.
Protocol 2: Fluorination of Aryl Trichloromethyl Ethers
This protocol describes the conversion of the trichloromethyl ether to the desired trifluoromethyl ether using a halogen exchange reaction.
-
Reactants: The crude aryl trichloromethyl ether is charged into a suitable reactor, often made of a material resistant to hydrofluoric acid, such as nickel or stainless steel.
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF) or a mixture of antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) is added.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 150 °C. The pressure is maintained to keep the hydrogen fluoride in the liquid phase.
-
Work-up: After the reaction is complete, the excess fluorinating agent is carefully vented or neutralized. The reaction mixture is then poured onto ice and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting crude aryl trifluoromethyl ether is then purified by fractional distillation.
Protocol 3: Formylation of Aryl Trifluoromethyl Ethers
The final step involves the introduction of the aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for this transformation.
-
Vilsmeier Reagent Preparation: In a cooled, stirred reaction vessel, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF).
-
Reaction with Aryl Trifluoromethyl Ether: The aryl trifluoromethyl ether is then added to the freshly prepared Vilsmeier reagent.
-
Heating: The reaction mixture is heated, typically for several hours, to facilitate the electrophilic substitution.
-
Hydrolysis: The reaction is quenched by pouring it onto crushed ice, followed by the addition of a base (e.g., sodium hydroxide or sodium acetate) to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final trifluoromethoxy-substituted benzaldehyde is then purified by distillation or recrystallization.
Quantitative Data from Early Studies
The following tables summarize the physical and spectroscopic data for various trifluoromethoxy-substituted benzaldehydes as reported in early literature and modern databases.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Refractive Index (n20/D) | Density (g/mL at 25 °C) |
| 2-(Trifluoromethoxy)benzaldehyde | 94651-33-9 | C₈H₅F₃O₂ | 190.12 | 77 / 20 | 1.454 | 1.332 |
| 3-(Trifluoromethoxy)benzaldehyde | 52771-21-8 | C₈H₅F₃O₂ | 190.12 | - | - | - |
| 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | C₈H₅F₃O₂ | 190.12 | - | - | - |
Note: Data for some isomers from very early studies is sparse and has been supplemented with data from established chemical suppliers and databases.[1][2][3]
Spectroscopic Data
Spectroscopic characterization was crucial for confirming the structure of these novel compounds.
| Compound | Spectroscopic Data |
| 2-(Trifluoromethoxy)benzaldehyde | Linear Formula: F₃COC₆H₄CHO[3]SMILES: O=Cc1ccccc1OC(F)(F)F[3]InChI Key: CPHXLFKIUVVIOQ-UHFFFAOYSA-N[3] |
| 3-(Trifluoromethoxy)benzaldehyde | MS (GC): Available[2]SMILES: C(OC1=CC(=CC=C1)C=O)(F)(F)F[2] |
| 4-(Trifluoromethoxy)benzaldehyde | MS (Electron Ionization): Available[1]IUPAC Standard InChI: InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H[1] |
Biological Activity and Applications
Even in early research, the potential biological significance of fluorine-containing organic molecules was recognized. The trifluoromethoxy group, in particular, was investigated for its ability to modulate the biological activity of parent compounds. Benzaldehyde derivatives themselves are known to possess a range of biological activities, including antimicrobial and antifungal properties.[4][5] The introduction of a trifluoromethoxy group was explored as a strategy to enhance these effects and to improve the pharmacokinetic profile of potential drug candidates. The electron-withdrawing nature of the OCF₃ group can influence the reactivity of the aldehyde, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[6][7] For instance, trifluoromethyl-substituted benzimidazoles, synthesized from related precursors, have shown significant antiparasitic activity.[8]
Conclusion
The early studies on trifluoromethoxy-substituted benzaldehydes laid the groundwork for the widespread use of the trifluoromethoxy group in modern chemistry. The synthetic routes, though often requiring harsh conditions, established the fundamental principles for the introduction of this unique functional group. The data gathered from these initial investigations provided the first insights into the physical and chemical properties of these compounds, paving the way for their application in the development of new pharmaceuticals, agrochemicals, and advanced materials. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field, offering a historical perspective on the origins of this important class of molecules.
References
- 1. Benzaldehyde, 4-(trifluoromethoxy)- [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-(Trifluormethoxy)benzaldehyd 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide combines known physical and chemical properties with theoretical spectroscopic analysis based on its structure and data from analogous compounds. It also outlines a detailed experimental protocol for its synthesis via the Reimer-Tiemann reaction. This document is intended to serve as a valuable resource for researchers working with this and related fluorinated benzaldehyde derivatives.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for the synthesis of novel compounds.[1] Accurate structural characterization is paramount for its use in further research and development. This guide details the expected analytical data for its complete structural confirmation.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₃ | [2] |
| Molecular Weight | 206.12 g/mol | |
| CAS Number | 93249-62-8 | |
| Appearance | Solid | |
| Melting Point | 31-33 °C | |
| Boiling Point | 82 °C at 60 mmHg | |
| SMILES | O=Cc1cc(OC(F)(F)F)ccc1O | [2] |
| InChI | InChI=1S/C8H5F3O3/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-4,13H | [2] |
Synthesis
A plausible and commonly employed method for the synthesis of 2-hydroxybenzaldehydes from phenols is the Reimer-Tiemann reaction.[3][4][5][6] This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.
Proposed Synthetic Pathway
The synthesis of this compound would start from 4-(trifluoromethoxy)phenol.
References
- 1. 93249-62-8 | this compound [fluoromart.com]
- 2. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
electronic effects of the trifluoromethoxy group on the benzaldehyde ring
An In-depth Technical Guide on the Electronic Effects of the Trifluoromethoxy Group on the Benzaldehyde Ring
The trifluoromethoxy (-OCF3) group has emerged as a critical substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, often described as a "super-halogen" or "pseudo-halogen," allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2] This guide provides a comprehensive analysis of the electronic effects of the trifluoromethoxy group when appended to a benzaldehyde ring, offering insights into its influence on reactivity, spectroscopic properties, and synthetic utility.
Fundamental Electronic Effects of the Trifluoromethoxy Group
The electronic character of the trifluoromethoxy group is a nuanced interplay of strong inductive withdrawal and moderate resonance donation.
-
Inductive Effect (-I): The high electronegativity of the three fluorine atoms results in a powerful inductive electron withdrawal through the sigma bonds. This effect is slightly less pronounced than that of a trifluoromethyl (-CF3) group but significantly stronger than that of a methoxy (-OCH3) group.[1][2]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, a resonance-donating effect. However, this π-donating capacity is substantially weaker than that of a methoxy group and even less than that of a fluorine atom.[1][2] This diminished resonance is attributed to the competing resonance between the oxygen lone pairs and the antibonding orbitals of the C-F bonds, often referred to as bonding/non-bonding resonance.[1][2]
Overall, the strong inductive effect dominates, rendering the trifluoromethoxy group a net electron-withdrawing substituent that deactivates the aromatic ring. Despite this deactivation, the resonance donation, although weak, is sufficient to direct incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution.[1]
References
An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial physicochemical properties.
Core Compound Properties
This compound is a substituted aromatic aldehyde with applications as an intermediate in organic synthesis.[1] Its chemical structure, incorporating a hydroxyl group, an aldehyde, and a trifluoromethoxy group, dictates its reactivity and physical characteristics.
| Property | Value | Reference |
| Molecular Formula | C8H5F3O3 | [2][3] |
| Molecular Weight | 206.12 g/mol | [2] |
| CAS Number | 93249-62-8 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 31-33 °C (lit.) | [2] |
| Boiling Point | 82 °C at 60 mmHg (lit.) | [2] |
| InChI Key | WQUZBERVMUEJTD-UHFFFAOYSA-N | [2] |
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not extensively documented. However, qualitative descriptions indicate that it is slightly soluble in acetonitrile and chloroform. For a comprehensive understanding of its solubility, the following experimental protocol is recommended.
Experimental Protocol for Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, acetonitrile)
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples to pellet the excess undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for aromatic aldehydes.
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Detection can be performed at a wavelength corresponding to the maximum absorbance of the compound.
-
Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
Predicted and Observed Solubility Data
The following table can be used to summarize experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Phosphate Buffer (pH 7.4) | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Acetonitrile | 25 |
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. Aldehydes are known to be susceptible to oxidation. The trifluoromethoxy group may influence its electronic properties and, consequently, its stability. The following sections detail protocols for assessing its stability under various stress conditions.
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is crucial for separating the intact compound from its degradation products.
Forced Degradation Studies:
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Acid and Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures (e.g., 60 °C).
-
Monitor the degradation over time by HPLC.
-
-
Oxidative Degradation:
-
Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C).
-
Analyze for degradation products at set intervals.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples by HPLC.
-
HPLC Method for Stability Testing:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate degradation products from the parent compound.
-
Detector: A photodiode array (PDA) detector is recommended to identify the emergence of new peaks and to assess peak purity.
Summary of Stability Data
The following table should be used to document the outcomes of the stability studies.
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Degradation Products (if identified) |
| Acid Hydrolysis | 0.1 N HCl | ||||
| Base Hydrolysis | 0.1 N NaOH | ||||
| Oxidation | 3% H₂O₂ | ||||
| Thermal (Solid) | N/A | ||||
| Thermal (Solution) | N/A | ||||
| Photolytic | UV/Visible Light |
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for solubility and stability assessment.
Conclusion
This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific quantitative data is sparse in existing literature, the detailed experimental protocols and logical workflow presented herein empower researchers to generate the necessary data for their specific applications in drug development and chemical synthesis. Adherence to these methodologies will ensure the generation of robust and reliable data, contributing to a more comprehensive understanding of this compound's physicochemical properties.
References
Methodological & Application
Application Notes and Protocols for 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Schiff bases, versatile intermediates in medicinal chemistry and material science, using 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde as a key starting material. The trifluoromethoxy group often enhances the lipophilicity and metabolic stability of molecules, making it a valuable substituent in drug design.
Synthesis of Schiff Bases via Condensation Reaction
This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically carried out in an alcoholic solvent, often with reflux to drive the reaction to completion. The resulting Schiff bases can be isolated by crystallization upon cooling or slow evaporation of the solvent.
General Reaction Scheme:
Caption: General workflow for Schiff base synthesis.
Quantitative Data Summary for Schiff Base Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from this compound.
| Product Name | Amine Reactant | Aldehyde (mmol) | Amine (mmol) | Solvent (Ethanol) | Reaction Time | Yield (%) | Reference |
| 2-[(E)-(Naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol | 2-Naphthylamine | 0.23 | 0.23 | 40 mL | 1 hour | 68 | [1] |
| 2-[(E)-2-Hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol | 2-Amino-4-methylphenol | 0.23 | 0.23 | 40 mL | 1 hour | 64 | [2] |
| (E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol | 4-Chloroaniline | 0.0485 | 0.0485 | 40 mL | 1 hour | 44 | [3] |
| 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol | 3-Iodo-4-methylaniline | 0.052 | 0.052 | 40 mL | 1 hour | 63 | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of the Schiff bases listed in the table above.
Protocol 1: Synthesis of 2-[(E)-(Naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol[1]
Materials:
-
This compound (0.045 g, 0.23 mmol)
-
2-Naphthylamine (0.033 g, 0.23 mmol)
-
Ethanol (40 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound (0.045 g) in 20 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 2-Naphthylamine (0.033 g) in 20 mL of ethanol.
-
Add the 2-Naphthylamine solution to the aldehyde solution in the round-bottom flask.
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Stir the reaction mixture and heat to reflux for 1 hour.
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
-
Crystals of the product will form upon slow evaporation of the solvent.
-
Isolate the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals to obtain the final product (Yield: 68%).
Caption: Workflow for Protocol 1.
Protocol 2: Synthesis of 2-[(E)-2-Hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol[2]
Materials:
-
This compound (0.045 g, 0.23 mmol)
-
2-Amino-4-methylphenol (0.029 g, 0.23 mmol)
-
Ethanol (40 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Prepare a solution of this compound (0.045 g) in 20 mL of ethanol in a round-bottom flask.
-
Separately, prepare a solution of 2-Amino-4-methylphenol (0.029 g) in 20 mL of ethanol.
-
Combine the two solutions in the round-bottom flask.
-
Set up the apparatus for reflux and stir the mixture under reflux for 1 hour.
-
After the reflux period, allow the reaction mixture to cool.
-
Obtain crystals of the product by slow evaporation of the ethanol.
-
Collect the crystals by filtration, wash with cold ethanol, and dry. (Yield: 64%).
Protocol 3: Synthesis of (E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol[3]
Materials:
-
This compound (10 mg, 0.0485 mmol)
-
4-Chloroaniline (10 mg, 0.0485 mmol, assuming a typo in the original paper and using the molar mass of 4-chloroaniline)
-
Ethanol (40 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mg) in 20 mL of ethanol.
-
In a separate container, dissolve 4-chloroaniline (10 mg) in 20 mL of ethanol.
-
Add the 4-chloroaniline solution to the aldehyde solution.
-
Stir the resulting mixture under reflux for 1 hour.
-
After cooling, single crystals suitable for X-ray analysis can be obtained by slow evaporation of the ethanol solution.
-
Isolate the product by filtration. (Yield: 44%).
Protocol 4: Synthesis of 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol[4]
Materials:
-
This compound (0.0107 g, 0.052 mmol)
-
3-Iodo-4-methylaniline (0.0121 g, 0.052 mmol)
-
Ethanol (40 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Mix a solution of this compound (0.0107 g) in 20 mL of ethanol with a solution of 3-iodo-4-methylaniline (0.0121 g) in 20 mL of ethanol.
-
Reflux the resulting mixture with stirring for 1 hour.
-
Allow the solution to cool and evaporate slowly to obtain crystals of the product.
-
Isolate the crystals by filtration. (Yield: 63%).
Signaling Pathways and Logical Relationships
While the provided data focuses on synthetic protocols, Schiff bases are known to be implicated in various biological activities and can be designed to target specific signaling pathways. For instance, certain Schiff base derivatives have been investigated for their anticancer properties, which may involve the modulation of pathways such as apoptosis or cell cycle regulation. The logical relationship for developing such compounds is outlined below.
References
- 1. 2-[(E)-(Naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[(E)-2-Hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from substituted salicylaldehydes are a prominent class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The presence of the azomethine group (-C=N-) is crucial for their biological efficacy. The specific substituent on the salicylaldehyde ring can significantly influence the compound's therapeutic potential. This document provides detailed protocols for the synthesis of Schiff bases from 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde and outlines their potential applications in drug development, supported by quantitative data from analogous compounds.
Applications in Drug Discovery
Schiff bases are versatile compounds with a wide array of potential therapeutic applications. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance membrane permeability and metabolic stability, making it a valuable substituent in drug design.
Anticancer Activity
Schiff bases derived from substituted salicylaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action is often attributed to the induction of apoptosis through signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[6] Dysregulation of this pathway is a hallmark of many cancers. Certain Schiff bases have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Quantitative Data: Anticancer Activity of Substituted Salicylaldehyde Schiff Bases
| Compound ID | Substituent on Salicylaldehyde | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-H | K562 (Leukemia) | 11.95 ± 2.36 | [7] |
| 2 | 5-H | HEL (Leukemia) | 9.72 ± 2.56 | [7] |
| 3 | 5-Cl | A549 (Lung) | 16.59 | [8] |
| 4 | 5-Br | HeLa (Cervical) | 1.66 ± 0.48 | [8] |
| 5 | 5-NO2 | MCF-7 (Breast) | 29.63 ± 0.54 | [3] |
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Schiff bases have emerged as promising candidates with potent activity against a range of bacterial and fungal pathogens.[9][10][11] The imine group and the substituents on the aromatic rings play a critical role in their antimicrobial efficacy.
Quantitative Data: Antimicrobial Activity of Substituted Salicylaldehyde Schiff Bases
| Compound ID | Substituent on Salicylaldehyde | Microorganism | MIC (µg/mL) | Reference |
| SB1 | 5-H | P. aeruginosa | 50 | [9] |
| SB3 | 5-Br | E. coli | 50 | [9] |
| SB4 | 5-Cl | S. aureus | 3.4 | [10] |
| SB5 | 5-NO2 | B. subtilis | 45.2 | [10] |
| 2c | 5-Cl | S. aureus | 100-250 | [11] |
Experimental Protocols
The following protocols are based on established methods for the synthesis of Schiff bases from analogous 5-substituted salicylaldehydes and can be adapted for this compound.[12][13][14][15][16]
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, or aliphatic amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol with gentle warming and stirring.
-
In a separate beaker, dissolve 0.01 mol of the primary amine in 20 mL of absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser to the flask and reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12][13]
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid Schiff base is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Dry the purified product in a desiccator over anhydrous CaCl2.
Characterization:
The synthesized Schiff bases should be characterized by standard analytical techniques to confirm their structure and purity, including:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically around 1600-1650 cm⁻¹) and the presence of other functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis (CHN): To confirm the empirical formula.
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis and characterization of Schiff bases.
MAPK Signaling Pathway in Apoptosis Induced by Schiff Bases
Caption: Simplified MAPK signaling pathway leading to apoptosis.
References
- 1. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. recentscientific.com [recentscientific.com]
- 16. jetir.org [jetir.org]
Application Notes and Protocols: Medicinal Chemistry Applications of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential medicinal chemistry applications of Schiff base derivatives of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. This document includes potential therapeutic applications, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant workflows and signaling pathways.
Introduction
This compound is a versatile synthetic building block in medicinal chemistry. The presence of the trifluoromethoxy (-OCF3) group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Condensation of this compound with various primary amines yields Schiff bases, a class of compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document outlines the potential applications of these derivatives and provides protocols to guide their synthesis and biological evaluation.
Application Notes
Schiff base derivatives of this compound are promising candidates for investigation in several therapeutic areas. While specific biological data for these exact derivatives is limited in the current literature, the known activities of structurally similar Schiff bases provide a strong rationale for their exploration.
Anticancer Applications
Schiff bases derived from substituted salicylaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The imine group (-C=N-) is a key pharmacophore that can interact with biological targets. The trifluoromethoxy group on the salicylaldehyde ring can further enhance this activity.
Potential Mechanisms of Action:
-
Induction of Apoptosis: Many Schiff bases exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[5]
-
Enzyme Inhibition: These compounds can act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as heat shock protein 90 (Hsp90).[7]
-
Signaling Pathway Modulation: Derivatives of benzaldehyde have been shown to suppress major signaling pathways activated in cancer cells, such as the MAPK pathway.[8]
Table 1: Cytotoxic Activity of Structurally Related Schiff Base Derivatives
| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |
| 8S3 | Schiff base of 2-hydroxybenzaldehyde | A549, HCT-116, Huh-7, MCF-7 | Varies by cell line (potent) | [5] |
| Compound 13 | 2,4-dihydroxy benzaldehyde derivative | PC3 | 4.85 | [7] |
| Compound 4o | 6-hydroxy-benzo[d][2][5]oxathiol-2-one Schiff base | SKMEL-19 | < 5 | [6] |
Note: The data in this table is for structurally related compounds and is intended to provide a reference for the potential activity of this compound derivatives.
Antimicrobial Applications
Schiff bases are well-documented for their antibacterial and antifungal activities.[2][9][10] The azomethine linkage is crucial for this activity, and the overall lipophilicity of the molecule, which can be enhanced by the trifluoromethoxy group, plays a vital role in its ability to penetrate microbial cell membranes.
Potential Mechanisms of Action:
-
Inhibition of Cell Wall Synthesis: Schiff bases can interfere with the synthesis of the bacterial cell wall.
-
Disruption of Cell Membrane: The lipophilic nature of these compounds can lead to the disruption of the microbial cell membrane integrity.
-
Inhibition of Essential Enzymes: They can inhibit enzymes that are vital for microbial survival.
Table 2: Antimicrobial Activity of Structurally Related Schiff Base Derivatives
| Compound ID | Description | Microorganism | MIC (µg/mL) | Reference |
| PC1 | Schiff base of benzaldehyde | E. coli | 62.5 | [2] |
| PC1 | Schiff base of benzaldehyde | S. aureus | 62.5 | [2] |
| Compound 3c | Diaminodipropylamine derivative | Candida | 24 | [11] |
Note: The data in this table is for structurally related compounds and is intended to provide a reference for the potential activity of this compound derivatives.
Experimental Protocols
Synthesis of a Representative Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and a primary amine.
dot
Caption: General workflow for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Appropriate primary amine (e.g., 2-naphthylamine)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol.
-
Add the amine solution to the stirred solution of the benzaldehyde derivative.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the in vitro cytotoxicity of the synthesized Schiff base derivatives against a cancer cell line.
Materials:
-
Synthesized Schiff base derivatives
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the Schiff base derivatives in DMSO. Prepare serial dilutions of the compounds in the complete medium to achieve the desired final concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff base derivatives against bacterial and fungal strains.
Materials:
-
Synthesized Schiff base derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of the Schiff base derivatives in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compounds in the broth medium.
-
Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microplate. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathway
dot
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 6. hydroxy schiff bases: Topics by Science.gov [science.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
The Catalytic Potential of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: An Insight into Schiff Base and Metal Complex Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde with significant potential as a precursor for the synthesis of novel catalysts. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethoxy group, make it an intriguing candidate for the development of catalysts for a range of organic transformations. While specific catalytic applications of Schiff bases and metal complexes derived directly from this compound are not extensively documented in readily available scientific literature, the broader class of catalysts based on substituted salicylaldehydes offers a strong foundation for exploring its catalytic capabilities. This document provides an overview of the potential catalytic applications, general experimental protocols for catalyst synthesis and testing, and a discussion of the structure-activity relationships that are likely to govern the catalytic performance of derivatives of this compound.
Potential Catalytic Applications
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are versatile ligands that can coordinate with various metal ions to form stable complexes. These metal-Schiff base complexes are known to be active catalysts in a variety of organic reactions. The electronic and steric properties of the salicylaldehyde precursor can significantly influence the catalytic activity and selectivity of the resulting complex. The presence of the strongly electron-withdrawing trifluoromethoxy group at the 5-position of the salicylaldehyde ring in this compound is expected to modulate the Lewis acidity of the metal center in its complexes, potentially enhancing catalytic activity in reactions such as:
-
Oxidation Reactions: Metal-Schiff base complexes, particularly those of manganese, cobalt, and copper, are well-known catalysts for the oxidation of alcohols, alkenes, and other organic substrates. The electron-withdrawing nature of the trifluoromethoxy group could enhance the oxidative stability of the ligand and the catalytic activity of the metal center.
-
Asymmetric Catalysis: Chiral Schiff base ligands derived from substituted salicylaldehydes are widely used in asymmetric catalysis to produce enantiomerically enriched products. Catalysts derived from this compound, when combined with a chiral diamine or amino alcohol, could be effective in asymmetric epoxidation, cyclopropanation, and carbon-carbon bond-forming reactions.
-
Polymerization: Certain transition metal complexes with Schiff base ligands act as catalysts for olefin polymerization. The electronic properties of the trifluoromethoxy substituent could influence the polymerization activity and the properties of the resulting polymer.
General Experimental Protocols
While specific protocols for catalysts derived from this compound are not available, the following general procedures for the synthesis of Schiff base ligands and their metal complexes, as well as a general protocol for a catalytic oxidation reaction, can be adapted and optimized.
Protocol 1: Synthesis of a Schiff Base Ligand from this compound
This protocol describes the general synthesis of a Schiff base ligand through the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, cyclohexylamine, or a chiral amine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1.0 equivalent of this compound in a suitable volume of ethanol in a round-bottom flask.
-
Add 1.0 equivalent of the primary amine to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of a Metal-Schiff Base Complex
This protocol outlines the general procedure for the synthesis of a metal complex from a Schiff base ligand.
Materials:
-
Schiff base ligand (synthesized as in Protocol 1)
-
Metal salt (e.g., Cu(OAc)₂, MnCl₂, Co(OAc)₂·4H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve 1.0 equivalent of the Schiff base ligand in a suitable volume of hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve 0.5 equivalents (for a 2:1 ligand-to-metal ratio) or 1.0 equivalent (for a 1:1 ratio) of the metal salt in ethanol.
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 1-2 hours to ensure complete complexation.
-
Cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the complex with ethanol to remove any unreacted starting materials.
-
Dry the metal complex under vacuum.
-
Characterize the complex using appropriate analytical techniques (e.g., IR, UV-Vis, Elemental Analysis).
Protocol 3: General Procedure for Catalytic Oxidation of Benzyl Alcohol
This protocol provides a general method for testing the catalytic activity of a synthesized metal-Schiff base complex in the oxidation of benzyl alcohol.
Materials:
-
Metal-Schiff base complex (catalyst)
-
Benzyl alcohol (substrate)
-
Acetonitrile (solvent)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) or Hydrogen peroxide (H₂O₂, 30 wt. % in water) (oxidant)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a reaction vial, add the metal-Schiff base complex (e.g., 1-5 mol%).
-
Add benzyl alcohol (1.0 mmol) and the internal standard.
-
Add acetonitrile (e.g., 5 mL).
-
Stir the mixture at a specific temperature (e.g., 60-80 °C).
-
Add the oxidant (e.g., 2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution).
-
Extract the products with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and analyze the product mixture.
Data Presentation
Since no specific quantitative data for the catalytic use of this compound derivatives could be located, a representative table is provided below to illustrate how such data would be structured. This table is based on typical results found for the catalytic oxidation of benzyl alcohol using other substituted salicylaldehyde Schiff base complexes.
Table 1: Representative Data for the Catalytic Oxidation of Benzyl Alcohol
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Temp (°C) | Time (h) | Conversion (%) | Yield of Benzaldehyde (%) |
| 1 | 1.0 | TBHP (2.0) | 70 | 4 | 85 | 80 |
| 2 | 2.0 | TBHP (2.0) | 70 | 4 | 95 | 92 |
| 3 | 1.0 | H₂O₂ (3.0) | 80 | 6 | 70 | 65 |
Visualizations
To illustrate the logical workflow and relationships in the synthesis and application of these potential catalysts, the following diagrams are provided.
Caption: General workflow for the synthesis of a metal-Schiff base complex and its application in a catalytic reaction.
Caption: A simplified, hypothetical catalytic cycle for an oxidation reaction catalyzed by a metal-Schiff base complex.
Conclusion
While direct catalytic applications of this compound are yet to be widely reported, the established catalytic activity of related substituted salicylaldehyde Schiff base complexes provides a strong rationale for its investigation in this field. The protocols and conceptual frameworks presented here offer a starting point for researchers to synthesize and evaluate novel catalysts derived from this promising building block. The unique electronic properties of the trifluoromethoxy group are anticipated to impart interesting and potentially advantageous catalytic activities, making this an area ripe for further exploration. Future research in this direction could lead to the development of highly efficient and selective catalysts for a variety of important organic transformations.
Synthesis of Novel Heterocyclic Compounds Utilizing 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde as a key starting material. The trifluoromethoxy group offers unique electronic properties, enhancing the potential for biological activity in the resulting heterocyclic scaffolds, making them promising candidates for drug discovery and development.
Introduction
This compound is a versatile reagent in organic synthesis. The presence of a hydroxyl group, an aldehyde moiety, and an electron-withdrawing trifluoromethoxy group on the aromatic ring allows for a diverse range of chemical transformations. This unique combination of functional groups makes it an ideal precursor for the synthesis of various heterocyclic compounds, including Schiff bases, chalcones, flavones, and benzimidazoles. These heterocyclic cores are prevalent in many biologically active molecules and approved drugs. The incorporation of the trifluoromethoxy group can significantly impact physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design.
Application Notes
The protocols detailed below describe the synthesis of several classes of heterocyclic compounds. These methods are foundational and can be adapted for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The synthesized compounds can be screened for a variety of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The fluorinated nature of these compounds makes them particularly interesting for medicinal chemistry applications.[1][2]
Experimental Protocols
Synthesis of Schiff Bases
Schiff bases are synthesized by the condensation of this compound with various primary amines. These compounds are valuable intermediates and have shown a broad spectrum of biological activities.
Protocol: Synthesis of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Amine: To this solution, add 2-amino-4-methylphenol (1.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base.
Synthesis of Chalcones
Chalcones are precursors for the synthesis of flavonoids and other heterocyclic compounds. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.
Protocol: Synthesis of (2E)-1-(2-hydroxyphenyl)-3-(2-hydroxy-5-(trifluoromethoxy)phenyl)prop-2-en-1-one
This protocol is adapted from general Claisen-Schmidt condensation procedures.[3][4][5]
-
Reaction Setup: In a flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Base Addition: To this stirred solution, slowly add an aqueous solution of a suitable base (e.g., 40% NaOH or KOH) at a low temperature (0-5 °C).
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl. The precipitated chalcone is filtered, washed with water until neutral, and then purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Flavones
Flavones can be synthesized from the corresponding 2'-hydroxychalcones through oxidative cyclization.
Protocol: Synthesis of 6-(trifluoromethoxy)flavone
This protocol is based on a general method for flavone synthesis from 2'-hydroxydihydrochalcones, which can be adapted for 2'-hydroxychalcones.[6]
-
Reaction Setup: Dissolve the synthesized 2'-hydroxychalcone (1.0 eq) in anhydrous DMSO.
-
Catalyst Addition: Add Pd(TFA)₂ (0.1 eq) and 5-nitro-1,10-phenanthroline (0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 100 °C under an oxygen atmosphere until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Cool the reaction to room temperature, add water, and extract the product with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis of Benzimidazoles
Benzimidazoles are an important class of heterocyclic compounds with a wide range of therapeutic applications.
Protocol: Synthesis of 2-(hydroxymethyl)-5-(trifluoromethoxy)benzimidazole [7]
This protocol describes the synthesis starting from a substituted o-phenylenediamine, which can be prepared from precursors related to the title benzaldehyde.
-
Reaction Setup: A mixture of 4-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) and glycolic acid (1.5 eq) in 4N HCl is prepared.
-
Reaction Conditions: The mixture is refluxed for 6 hours.
-
Work-up: After cooling, water and charcoal are added, and the mixture is refluxed for another 15 minutes. The hot solution is filtered, and the filtrate is washed with ether.
-
Purification: The aqueous layer is neutralized with dilute NH₄OH. The resulting precipitate is filtered, washed with water, and dried to yield the final product.
Quantitative Data Summary
| Heterocycle Class | Starting Materials | Product | Catalyst/Reagent | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Schiff Base | This compound, 2-amino-4-methylphenol | 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol | - | Ethanol | 2-4 | Reflux | High |
| Chalcone | This compound, 2'-hydroxyacetophenone | (2E)-1-(2-hydroxyphenyl)-3-(2-hydroxy-5-(trifluoromethoxy)phenyl)prop-2-en-1-one | NaOH or KOH | Ethanol | 12-24 | RT | Good |
| Flavone | 2'-Hydroxychalcone derivative | 6-(trifluoromethoxy)flavone | Pd(TFA)₂/Phenanthroline | DMSO | Variable | 100 | Moderate |
| Benzimidazole | 4-(trifluoromethoxy)benzene-1,2-diamine, Glycolic acid | 2-(hydroxymethyl)-5-(trifluoromethoxy)benzimidazole | HCl | Water | 6 | Reflux | 75 |
Note: "High" and "Good" yields are qualitative descriptors from the literature; specific percentages were not always available. The chalcone and flavone syntheses are proposed adaptations of general methods.
Visualizations
Synthesis of a Schiff Base from this compound
Caption: Workflow for Schiff base synthesis.
General Synthetic Pathway to Flavones
Caption: Two-step synthesis of flavones.
Synthesis of a Benzimidazole Derivative
Caption: Pathway to a benzimidazole derivative.
References
- 1. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole synthesis - chemicalbook [chemicalbook.com]
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
Introduction
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a valuable aromatic aldehyde that serves as a key starting material in the synthesis of a diverse array of organic compounds. Its unique structure, featuring a hydroxyl group, a formyl group, and a trifluoromethoxy substituent on the benzene ring, imparts distinct reactivity and physicochemical properties to the resulting molecules. This makes it a sought-after building block for researchers and scientists in the field of organic synthesis and drug development. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making derivatives of this aldehyde promising for various therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of biologically active compounds: Schiff bases and chalcones.
Application Notes
Synthesis of Schiff Bases
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are readily synthesized through the condensation reaction of this compound with various primary amines. The resulting imines are versatile intermediates and have demonstrated a wide spectrum of biological activities.
Workflow for Schiff Base Synthesis:
Caption: General workflow for the synthesis of Schiff bases.
Biological Activities of Schiff Bases Derived from this compound:
Derivatives incorporating the 2-hydroxy-5-(trifluoromethoxy)phenyl moiety have shown potential as:
-
Antimicrobial Agents: The imine linkage and the presence of the trifluoromethoxy group can contribute to antibacterial and antifungal activity.
-
Anticancer Agents: Certain Schiff bases have exhibited cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis.
-
Anti-inflammatory Agents: These compounds can modulate inflammatory pathways, such as the NF-κB signaling pathway.
Synthesis of Chalcones
Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active flavonoids and isoflavonoids. They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base. This compound serves as the aldehyde component in this reaction.
Workflow for Chalcone Synthesis (Claisen-Schmidt Condensation):
Caption: General workflow for the synthesis of chalcones.
Biological Activities of Chalcones Derived from this compound:
The resulting chalcones are of significant interest due to their potential therapeutic applications, including:
-
Anticancer Activity: Many chalcones exhibit potent antiproliferative effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. They are known to modulate key signaling pathways like the MAPK pathway.[1][2][3][4]
-
Anti-inflammatory Effects: Chalcones can inhibit the production of pro-inflammatory mediators.
-
Antioxidant Properties: The phenolic hydroxyl group and the conjugated system contribute to their radical scavenging abilities.
Experimental Protocols
Protocol 1: Synthesis of (E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol (a Schiff Base)[5]
This protocol describes the synthesis of a specific Schiff base from this compound and 4-chloroaniline.
Materials:
-
This compound
-
4-Chloroaniline
-
Ethanol
Procedure:
-
Prepare a solution of this compound (10 mg, 4.85 x 10⁻² mmol) in 20 ml of ethanol.
-
Prepare a separate solution of 4-chloroaniline (10 mg, 4.85 x 10⁻² mmol) in 20 ml of ethanol.
-
Combine the two solutions in a round-bottom flask.
-
Reflux the reaction mixture with stirring for 1 hour.[5]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Single crystals of the title compound suitable for X-ray analysis can be obtained by slow evaporation of the ethanol solution.[5]
Characterization:
-
Yield: 44%[5]
-
Melting Point: 376-377 K[5]
-
Spectroscopic Data: The structure can be confirmed by IR, NMR, and mass spectrometry. The C=N bond length is approximately 1.282 Å and the C-O bond length is approximately 1.343 Å, confirming the phenol-imine form.[5]
Protocol 2: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation[6][7]
This protocol provides a general method for the synthesis of chalcones that can be adapted for this compound.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 60%)
-
Hydrochloric Acid (HCl) (e.g., 1M or 10%)
Procedure:
-
In a round-bottomed flask equipped with a condenser, dissolve 0.01 mol of this compound and 0.01 mol of the desired acetophenone derivative in 25 ml of ethanol.[6]
-
To the stirred solution, slowly add 10 ml of a 60% aqueous NaOH or KOH solution as a catalyst.[6]
-
The reaction mixture can be stirred at room temperature or refluxed for a period of 3 to 24 hours, with the progress monitored by Thin Layer Chromatography (TLC).[6][7]
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 1 by the dropwise addition of HCl.[6]
-
The precipitated solid product is then collected by filtration, washed thoroughly with distilled water until the filtrate is neutral, and dried in an oven at 50 °C.[6]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[6]
Data Presentation
Table 1: Antimicrobial Activity of Representative Schiff Bases
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base Derivative 1 | Staphylococcus aureus | 12.5 | [2] |
| Schiff Base Derivative 2 | Micrococcus luteus | 25 | [2] |
| Schiff Base Derivative 3 | Aspergillus niger | 12.5 | [2] |
| Schiff Base Derivative 4 | Escherichia coli | 62.5 | [1] |
| Schiff Base Derivative 5 | Candida albicans | 62.5 | [1] |
Table 2: Anticancer Activity of Representative Chalcones
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| α-Trifluoromethyl Chalcone 2 | DU145 (Prostate) | <0.2 | [8] |
| α-Trifluoromethyl Chalcone 5 | PC-3 (Prostate) | <0.2 | [8] |
| Chalcone Derivative 9 | Canine Lymphoma | 9.76 - 40.83 | [3] |
| Chalcone Derivative 10 | Canine Leukemia | 9.18 - 46.11 | [3] |
| Chalcone-pyrazole hybrid 31 | HCC (Liver) | 0.5 - 4.8 | [3] |
Signaling Pathway Diagrams
Chalcone-Induced Apoptosis via MAPK Signaling Pathway
Chalcones can induce apoptosis in cancer cells by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the p38 and JNK branches. This leads to the activation of pro-apoptotic proteins and ultimately cell death.[1][4][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. 4-[[(4-Fluorophenyl)imino]methyl]-phenol | 3382-63-6 | Benchchem [benchchem.com]
- 9. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde as a versatile starting material in the synthesis of potentially bioactive molecules. The inclusion of a trifluoromethoxy group is a recognized strategy in medicinal chemistry to enhance metabolic stability and lipophilicity of drug candidates. This document outlines synthetic protocols for deriving Schiff bases and chalcones from this aldehyde and discusses their potential biological activities based on existing literature for structurally similar compounds.
Introduction
This compound is an aromatic aldehyde featuring a hydroxyl group and a trifluoromethoxy group on the benzene ring. These functional groups make it a valuable precursor for the synthesis of a variety of organic compounds, particularly Schiff bases and chalcones, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethoxy group, in particular, can significantly influence the electronic properties and bioavailability of the resulting molecules, making it a point of interest in drug design.
Synthesis of Bioactive Molecules
Schiff Base Synthesis
Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde. The resulting imine linkage is crucial for the biological activity of many of these compounds.
Experimental Protocol: Synthesis of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol
This protocol describes the synthesis of a specific Schiff base derived from this compound and 4-amino-4-methylphenol.
Materials:
-
This compound
-
4-amino-4-methylphenol
-
Ethanol
Procedure:
-
Prepare a solution of this compound (0.045 g, 0.23 mmol) in 20 ml of ethanol.
-
Prepare a separate solution of 4-amino-4-methylphenol (0.029 g, 0.23 mmol) in 20 ml of ethanol.
-
Mix the two solutions in a round-bottom flask.
-
Stir the reaction mixture for 1 hour under reflux.
-
After the reaction is complete, allow the solution to cool.
-
Crystals of the title compound can be obtained by slow evaporation of the ethanol solvent.
Workflow for Schiff Base Synthesis:
Chalcone Synthesis
Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.
General Experimental Protocol: Claisen-Schmidt Condensation
This is a general protocol that can be adapted for the synthesis of chalcones using this compound.
Materials:
-
This compound
-
A substituted acetophenone
-
Ethanol
-
Aqueous solution of a base (e.g., NaOH or KOH)
Procedure:
-
Dissolve the substituted acetophenone in ethanol in a flask.
-
Add the aqueous base solution to the flask and stir.
-
Slowly add a solution of this compound in ethanol to the mixture.
-
Continue stirring at room temperature for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water and acidify to precipitate the chalcone.
-
Filter the solid product, wash with water, and purify by recrystallization.
Workflow for Chalcone Synthesis:
Potential Biological Activities
While specific biological activity data for derivatives of this compound is limited in the current literature, the broader classes of Schiff bases and chalcones containing trifluoromethyl and hydroxyl groups have demonstrated significant potential in various therapeutic areas.
Antimicrobial Activity
Schiff bases and chalcones are known to possess antibacterial and antifungal properties. The presence of the trifluoromethoxy group may enhance this activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some Schiff bases and chalcones against various microorganisms, providing a reference for the potential efficacy of derivatives of this compound.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Schiff Base | Staphylococcus aureus | 62.5 | Ampicillin | 12.5 |
| Schiff Base | Escherichia coli | 62.5 | Ciprofloxacin | 15.62 |
| Schiff Base | Candida albicans | 62.5 | Nystatin | 12.5 |
| Chalcone | Staphylococcus aureus | 31.25-125 | Vancomycin | - |
| Chalcone | Escherichia coli | - | - | - |
| Chalcone | Candida albicans | - | - | - |
Note: The data presented is for structurally related compounds and should be considered as indicative of potential activity.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of Schiff bases and chalcones against various cancer cell lines. The trifluoromethyl group is often incorporated into anticancer drug candidates to improve their efficacy. The table below shows the half-maximal inhibitory concentration (IC50) values for some related compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Schiff Base | HeLa (Cervical Cancer) | 5.16 - 35.52 | 5-Fluorouracil | 44 |
| Schiff Base | MCF-7 (Breast Cancer) | 9.31 - 22.93 | - | - |
| Chalcone | NCI-H460 (Lung Cancer) | 5.16 - 16.22 | 5-Fluorouracil | 44 |
| Chalcone | A549 (Lung Cancer) | 12 | Dacarbazine | 25 |
Note: The data presented is for structurally related compounds and should be considered as indicative of potential activity.
Signaling Pathways
The biological activities of benzaldehyde derivatives, including Schiff bases and chalcones, are often attributed to their interaction with specific cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders. Some benzaldehyde derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating this pathway.
Hypothesized MAPK Signaling Pathway Inhibition:
Conclusion
This compound serves as a valuable and reactive precursor for the synthesis of Schiff bases and chalcones. While further research is needed to fully elucidate the biological activities of its direct derivatives, the existing literature on analogous compounds suggests significant potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer applications. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and bioactivity of molecules derived from this promising building block.
Application Notes and Protocols for the Derivatization of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a versatile chemical intermediate with significant potential in the development of novel therapeutic agents. The presence of the trifluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile and biological activity of derivative compounds. This document provides detailed application notes and protocols for the synthesis of various derivatives of this compound, including Schiff bases, chalcones, and hydrazones, and outlines methodologies for their subsequent biological screening, with a focus on anticancer and antimicrobial activities.
Derivatization Strategies
The aldehyde functional group of this compound serves as a key handle for a variety of chemical transformations, allowing for the creation of diverse compound libraries for biological screening.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of an aldehyde with a primary amine. These compounds have been widely explored for their broad range of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL) in a round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine. A few drops of glacial acetic acid can be added as a catalyst.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
-
Characterization: Confirm the structure of the synthesized Schiff base derivatives using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Diagram: General Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff base derivatives.
Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative in the presence of a base. Chalcones have demonstrated a wide range of pharmacological activities, including potent antimicrobial and anticancer effects.[1]
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve this compound (1 mmol) and an appropriate acetophenone derivative (1 mmol) in ethanol (15 mL).
-
Base Addition: Cool the solution in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide (40-60%) or potassium hydroxide, dropwise with constant stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The resulting solid is filtered, washed with water until neutral, and dried. The crude product is then purified by recrystallization from ethanol.[2]
-
Characterization: Characterize the synthesized chalcone derivatives using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Diagram: General Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcone derivatives.
Synthesis of Hydrazone Derivatives
Hydrazones, which contain the R₁R₂C=NNH₂ structure, are another important class of compounds with diverse biological activities. They are synthesized by the reaction of an aldehyde with a hydrazine derivative.
Experimental Protocol: General Procedure for Hydrazone Synthesis
-
Reactant Preparation: Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Addition of Hydrazine: To this solution, add an equimolar amount (1 mmol) of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-6 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture in an ice bath to facilitate precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent if necessary.
-
Characterization: Confirm the structure of the synthesized hydrazone derivatives using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Diagram: General Workflow for Hydrazone Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or decomposition. Depending on the synthetic route, which often involves formylation of 4-(trifluoromethoxy)phenol, potential impurities include:
-
Unreacted 4-(trifluoromethoxy)phenol: The starting material may not have fully reacted.
-
Isomeric byproducts: Formylation reactions like the Reimer-Tiemann or Duff reactions can sometimes yield small amounts of the isomeric aldehyde where the formyl group is in a different position.
-
Poly-formylated products: Under certain conditions, more than one aldehyde group can be introduced onto the aromatic ring.
-
Benzoic acid derivatives: Oxidation of the benzaldehyde can lead to the corresponding carboxylic acid, 5-(trifluoromethoxy)salicylic acid.
-
Reagents and catalysts: Residual reagents from the formylation reaction may also be present.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary methods for purifying this compound and its derivatives are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities. A preliminary purity assessment by Thin Layer Chromatography (TLC) is highly recommended to select the most appropriate technique.
Q3: How can I remove acidic impurities, such as 5-(trifluoromethoxy)salicylic acid?
A3: Acidic impurities can be effectively removed by washing a solution of the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) with a mild basic aqueous solution, such as 5-10% sodium bicarbonate or sodium carbonate. The acidic impurity will be deprotonated and dissolve in the aqueous layer, which can then be separated.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent to the hot solution until it becomes clear again, then allow it to cool slowly. Seeding with a pure crystal can also induce crystallization. |
| Low recovery of purified product. | The compound has high solubility in the chosen solvent even at low temperatures. The volume of solvent used was excessive. | Select a solvent in which the compound has a steep solubility curve (high solubility when hot, low solubility when cold). Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals are colored despite starting from a pale solution. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product. |
| No crystal formation upon cooling. | The solution is not sufficiently supersaturated, or the compound is highly soluble. | Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, reduce the solvent volume by evaporation and cool again. Seeding with a pure crystal is also effective. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Systematically vary the polarity of your eluent. A common starting point for benzaldehyde derivatives is a mixture of hexanes and ethyl acetate. A good separation on TLC is a prerequisite for successful column chromatography. |
| Broad or tailing bands on the column. | The sample was loaded in a solvent that is too polar. The column was not packed properly. | Dissolve the sample in a minimal amount of the eluent or a less polar solvent. Ensure the column is packed uniformly without any air bubbles or channels. |
| Product elutes too quickly or not at all. | The eluent is too polar or not polar enough. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes). If it does not elute (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Low yield after chromatography. | The compound may be adsorbing irreversibly to the silica gel. The compound may be unstable on silica. | Consider using a different stationary phase, such as alumina. If the compound is acidic, adding a small amount of acetic acid to the eluent can sometimes improve recovery. |
Data Presentation
The following table summarizes typical outcomes for the purification of this compound derivatives based on common laboratory practices. Please note that actual yields and purity will vary depending on the specific derivative and the initial purity of the crude material.
| Purification Technique | Typical Purity Achieved | Typical Yield | Pros | Cons |
| Recrystallization | >98% | 60-85% | Simple, cost-effective, good for removing small amounts of impurities with different solubilities. | May not be effective for separating impurities with similar solubility profiles; risk of "oiling out". |
| Silica Gel Column Chromatography | >99%[1] | 40-75% | Excellent for separating compounds with similar polarities, including isomers. | More time-consuming, requires larger volumes of solvents, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (e.g., Hexanes/Ethyl Acetate)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, slowly add warm hexanes dropwise while swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (eluent) that provides good separation of the desired product from impurities (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column. Ensure the silica gel bed is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. In a separate flask, adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions in test tubes or vials.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound derivative.
Mandatory Visualization
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Schiff Base Synthesis with Substituted Benzaldehydes
Of course, I can help you with that. Here is a technical support center with troubleshooting guides and FAQs for common side reactions in Schiff base synthesis with substituted benzaldehydes.
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during the synthesis of Schiff bases from substituted benzaldehydes and primary amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield of the Desired Schiff Base
Question: I am getting a very low yield of my target Schiff base. What are the common causes and how can I improve it?
Answer: Low yields in Schiff base synthesis can stem from several factors. The equilibrium between reactants and the Schiff base product often plays a significant role.
Troubleshooting Steps:
-
Water Removal: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct. Effective removal of this water is crucial to drive the equilibrium towards the product.
-
Azeotropic Distillation: Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) is a highly effective method for continuous water removal.
-
Drying Agents: The addition of anhydrous drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture can also sequester water.
-
-
Catalyst: While many Schiff base syntheses proceed without a catalyst, the reaction can be slow.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and accelerating the reaction. However, be cautious as strong acids can protonate the amine, rendering it non-nucleophilic.
-
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature to reach completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Experimental Protocol: General Procedure for Improving Schiff Base Yield
-
Combine equimolar amounts of the substituted benzaldehyde and the primary amine in a round-bottom flask.
-
Add a suitable solvent, such as toluene or ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
If using toluene, equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting materials are consumed, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Formation of Aminal or Hemiaminal Intermediates
Question: My analysis (e.g., NMR) suggests the presence of aminal or hemiaminal intermediates in my product mixture. How can I promote the formation of the final Schiff base?
Answer: Hemiaminals and aminals are intermediates in Schiff base formation. Their accumulation indicates that the dehydration step to form the imine is incomplete.
Troubleshooting Steps:
-
Enhance Dehydration: As with low yields, the key is to effectively remove water from the reaction mixture. Please refer to the water removal techniques detailed in the "Low Yield of the Desired Schiff Base" section.
-
Acid Catalysis: The dehydration of the hemiaminal intermediate is the rate-limiting step and is acid-catalyzed. Ensure you are using a catalytic amount of a suitable acid to facilitate this step.
Diagram: Schiff Base Formation Pathway
// Nodes Reactants [label="Substituted Benzaldehyde\n+ Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Imine [label="Schiff Base (Imine)\n+ Water", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Hemiaminal [label="Nucleophilic Attack"]; Hemiaminal -> Imine [label="Dehydration\n(Acid Catalyzed)", dir=forward]; Imine -> Hemiaminal [label="Hydrolysis", dir=back, style=dashed]; }
Caption: Pathway of Schiff base formation from reactants to the final imine product.Aldol Condensation of the Benzaldehyde
Question: I am observing side products that appear to be from the self-condensation of my substituted benzaldehyde. How can I prevent this?
Answer: While less common with benzaldehydes which lack α-hydrogens, some substituted benzaldehydes can undergo reactions resembling aldol-type condensations under certain conditions, particularly with strong bases. More commonly, Cannizzaro-type reactions can occur.
Troubleshooting Steps:
-
Avoid Strong Bases: Do not use strong bases as catalysts, as they can promote side reactions of the aldehyde. If a base is required, use a weak, non-nucleophilic base.
-
Control Temperature: Exothermic reactions can lead to localized heating, which may promote side reactions. Maintain controlled heating and consider adding reagents slowly.
-
Stoichiometry: Ensure you are using the correct stoichiometry. An excess of the aldehyde might lead to a higher probability of self-condensation.
Oxidation or Reduction of Functional Groups
Question: The functional groups on my substituted benzaldehyde or amine seem to be reacting (e.g., oxidation of an alcohol, reduction of a nitro group). How can I avoid this?
Answer: This is often due to the choice of reaction conditions or the inherent reactivity of the substituents.
Troubleshooting Steps:
-
Mild Reaction Conditions: Avoid harsh reagents and extreme temperatures. Many Schiff base formations can proceed at room temperature or with gentle heating.
-
Inert Atmosphere: If your substituents are sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protecting Groups: For highly sensitive functional groups, you may need to use a protecting group strategy. This involves protecting the sensitive group, performing the Schiff base synthesis, and then deprotecting it.
Diagram: Troubleshooting Workflow for Side Reactions
// Nodes Start [label="Low Yield or\nSide Products Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckWater [label="Is water being\neffectively removed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckCatalyst [label="Is an appropriate\ncatalyst being used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Are reaction conditions\n(temp, time) optimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSubstituents [label="Are substituents\non the benzaldehyde\nprone to side reactions?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
ImplementWaterRemoval [label="Implement Dean-Stark\nor add drying agent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseAcidCatalyst [label="Add catalytic amount\nof weak acid (e.g., AcOH).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeConditions [label="Monitor by TLC to find\noptimal time and temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseMildConditions [label="Use mild conditions and\nconsider protecting groups.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckWater; CheckWater -> ImplementWaterRemoval [label="No"]; ImplementWaterRemoval -> CheckCatalyst; CheckWater -> CheckCatalyst [label="Yes"];
CheckCatalyst -> UseAcidCatalyst [label="No"]; UseAcidCatalyst -> CheckConditions; CheckCatalyst -> CheckConditions [label="Yes"];
CheckConditions -> OptimizeConditions [label="No"]; OptimizeConditions -> CheckSubstituents; CheckConditions -> CheckSubstituents [label="Yes"];
CheckSubstituents -> UseMildConditions [label="Yes"]; UseMildConditions -> Success; CheckSubstituents -> Success [label="No"]; }
Caption: A logical workflow for troubleshooting common issues in Schiff base synthesis.Quantitative Data Summary
The efficiency of Schiff base synthesis is highly dependent on the specific reactants and conditions used. The following table summarizes general trends observed for different methodologies.
| Method | Catalyst | Water Removal | Typical Yield Range | Reaction Time |
| Conventional Heating | None / Acetic Acid | None | 20-70% | 4-24 hours |
| Conventional Heating | Acetic Acid | Dean-Stark | 70-95% | 2-8 hours |
| Microwave Irradiation | None / Montmorillonite Clay | Not explicitly removed | 80-98% | 2-15 minutes |
| Ultrasound | None | Not explicitly removed | 75-95% | 30-60 minutes |
Note: Yields and reaction times are illustrative and can vary significantly based on the electronic and steric properties of the substituents on the benzaldehyde and amine.
This technical support guide should assist researchers in identifying and resolving common side reactions encountered during Schiff base synthesis. For more specific issues, consulting the primary literature for the particular class of compounds being synthesized is always recommended.
Technical Support Center: Trifluoromethoxy Compound Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethoxy (-OCF3) substituted compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions regarding the stability of the trifluoromethoxy group.
Q1: Why is the trifluoromethoxy (-OCF3) group considered a stabilizing substituent in drug design?
A1: The trifluoromethoxy group is frequently incorporated into drug candidates to enhance metabolic stability and modulate physicochemical properties.[1] Its stabilizing effects are attributed to:
-
High Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][2]
-
Metabolic Blocking: It serves as a metabolically robust bioisostere for more labile groups, such as the methoxy (-OCH3) group.[3] Replacing a methoxy group, which is prone to O-demethylation, with a trifluoromethoxy group can effectively block this common metabolic pathway.[3][4]
-
Electronic Properties: The strong electron-withdrawing nature of the -OCF3 group can deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism.[3][5] This resistance to metabolism can lead to a longer drug half-life and improved bioavailability.[6]
Q2: My -OCF3 substituted compound is showing degradation. What are the likely causes?
A2: While the -OCF3 group itself is very stable, degradation of the compound can still occur under specific stress conditions.[7][8] The instability is often related to other functional groups in the molecule or extreme experimental conditions.[8] Consider the following potential causes:
-
Hydrolysis of Other Functional Groups: First, examine the rest of the molecular structure. Functional groups such as esters, amides, or lactams are far more susceptible to hydrolysis under acidic or basic conditions than the -OCF3 group.[8]
-
Extreme pH Conditions: Although resistant, the trifluoromethoxy group is not completely inert. Under harsh alkaline (basic) conditions, the related trifluoromethyl (-CF3) group can undergo hydrolysis to a carboxylic acid (-COOH).[8][9] While less common for -OCF3, this pathway should be considered under forcing conditions.
-
Photodegradation: Exposure to high-intensity UV light can induce photochemical degradation.[8] Studies on related trifluoromethyl-aromatic compounds have shown they can degrade upon photolysis to form products like trifluoroacetic acid (TFA).[8][10]
-
Oxidative Degradation: Strong oxidizing agents or conditions can lead to the degradation of the aromatic ring or other susceptible parts of your molecule.[8]
Q3: Is the -OCF3 group metabolically inert?
A3: The -OCF3 group is highly resistant to metabolism but not completely inert. Its primary role is to block common metabolic pathways, such as oxidation of an adjacent aromatic ring or O-demethylation.[3][5] This significantly reduces the rate of metabolism and the number of metabolites formed compared to analogues with metabolically labile groups like -CH3.[6] However, some microbial degradation of the -OCF3 group has been noted in compounds that are otherwise biodegradable, though it is generally considered recalcitrant in the environment.[11][12]
Q4: I suspect my compound is unstable. What is the first step to diagnose the problem?
A4: A systematic approach using forced degradation (stress testing) studies is the recommended first step.[8] This involves subjecting your compound to a range of harsh conditions to identify its degradation profile. This process helps pinpoint the specific conditions causing instability and is crucial for developing a stability-indicating analytical method.[8][13] The typical conditions to test are:
-
Acidic hydrolysis (e.g., 0.1 M HCl)
-
Basic hydrolysis (e.g., 0.1 M NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Photolytic stress (exposure to UV/Vis light)
-
Thermal stress (elevated temperature)
The diagram below illustrates a typical troubleshooting workflow when instability is observed.
Data Presentation: Comparative Properties
The stability of the trifluoromethoxy group is best understood in comparison to other common substituents. The following table summarizes key properties that influence stability and drug-like characteristics.
| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Trifluoromethyl (-CF3) |
| Metabolic Stability | High. Resistant to O-demethylation and oxidative metabolism.[3][4] | Low. Prone to rapid O-demethylation by CYP enzymes.[3] | High. Very resistant to oxidative metabolism due to strong C-F bonds.[1][2][6] |
| Lipophilicity (Hansch π) | High (π ≈ +1.04).[4] Increases membrane permeability.[5] | Moderate (π ≈ -0.02). | High (π ≈ +0.88).[1] |
| Electronic Effect | Strongly electron-withdrawing.[5] | Electron-donating. | Strongly electron-withdrawing.[1][6] |
| Common Degradation | Generally stable; potential for hydrolysis under very harsh conditions.[7][9] | Enzymatic O-demethylation. | Can hydrolyze to -COOH under strong alkaline conditions.[8] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s.[6]
1. Objective: To measure the rate of disappearance of a test compound after incubation with liver microsomes.[6]
2. Materials:
-
Test compound and positive control (e.g., testosterone).
-
Pooled liver microsomes (human, rat, etc.).[6]
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).[6]
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard).[6]
-
96-well plates, incubator/shaker (37°C), centrifuge.
-
LC-MS/MS system for analysis.[6]
3. Procedure:
-
Preparation: Prepare working solutions of the test compound in a suitable solvent (e.g., DMSO). Dilute liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[6]
-
Pre-incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate at 37°C for 5-10 minutes.[6]
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The 0-minute time point is quenched immediately by adding the stop solution.[6]
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding the ice-cold stop solution.[6]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm, 4°C) to precipitate proteins.[6]
-
Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[6]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of this plot's linear regression provides the elimination rate constant (k).[6]
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
The diagram below outlines this experimental workflow.
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure to assess the chemical stability of a compound under various stress conditions.
1. Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[13]
2. Materials:
-
Test compound.
-
Reagents: HCl, NaOH, H₂O₂.
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade).
-
Analytical equipment: HPLC with UV or MS detector, pH meter, photostability chamber, oven.
3. Procedure:
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time. Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV-A and visible light) in a photostability chamber. Analyze a dark control sample in parallel.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high heat (e.g., 80°C) in an oven.
-
Analysis: At appropriate time points, withdraw samples from each stress condition. Analyze all samples, including a non-degraded control, by a suitable chromatographic method (e.g., HPLC-UV or LC-MS) to separate and identify the parent compound and any degradation products.[13][14]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. benchchem.com [benchchem.com]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 11. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 13. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmr.net.in [ijmr.net.in]
Technical Support Center: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and established methods for the ortho-formylation of phenols, and therefore likely for the synthesis of this compound from 4-(trifluoromethoxy)phenol, are the Reimer-Tiemann reaction and the Duff reaction.[1][2][3][4][5][6][7]
Q2: What is the starting material for this synthesis?
A2: The logical starting material is 4-(trifluoromethoxy)phenol, which is commercially available.
Q3: What are the potential byproducts I might encounter during the synthesis?
A3: Potential byproducts depend on the synthetic route chosen.
-
Reimer-Tiemann Reaction:
-
Para-isomer: 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde.
-
Dichloromethyl-substituted phenol intermediate that is not fully hydrolyzed.[4]
-
Unreacted starting material: 4-(trifluoromethoxy)phenol.
-
In some cases with other phenols, abnormal rearrangement products have been observed, though this is less common for simple phenols.[1]
-
-
Duff Reaction:
Q4: How can I purify the final product and remove byproducts?
A4: Purification is typically achieved through a combination of techniques:
-
Extraction: To separate the product from inorganic salts and other water-soluble impurities.
-
Column Chromatography: Silica gel chromatography is a standard method to separate the desired ortho-isomer from the para-isomer and other organic byproducts.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be effective.[9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for final purification.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Reimer-Tiemann: Inefficient mixing in the biphasic system.[4][6][10] | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) or an emulsifying agent to improve the reaction between the aqueous and organic phases.[6][10] Ensure vigorous stirring. |
| Reimer-Tiemann: Insufficient base or decomposition of the base. | Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. |
| Reimer-Tiemann: Reaction temperature is too low or too high.[6][10] | The reaction often requires heating to initiate but can be exothermic.[6][10] Monitor and control the temperature carefully. |
| Duff Reaction: Inactive hexamethylenetetramine (HMTA). | Use fresh, dry HMTA. |
| Duff Reaction: Inappropriate acid catalyst or solvent.[2][5] | The reaction is typically carried out in glycerol, glyceroboric acid, or trifluoroacetic acid.[2][8] Ensure anhydrous conditions in the initial stage. |
| General: Deactivated starting material. | The trifluoromethoxy group is electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution compared to phenol itself. Harsher reaction conditions (higher temperature, longer reaction time) may be needed. |
Issue 2: Presence of a Significant Amount of the para-Isomer
| Possible Cause | Suggested Solution |
| Reimer-Tiemann: The ortho-position may be sterically hindered, or the reaction conditions favor para-substitution. | While ortho-formylation is generally favored for phenols due to the directing effect of the hydroxyl group, some para-product is often unavoidable.[4] Optimize the reaction temperature and the choice of base. |
| Duff Reaction: While strongly ortho-directing for phenols, some para-substitution can occur.[3] | Modify the reaction conditions, such as the acid catalyst and temperature, to enhance ortho-selectivity. |
| Purification: Inefficient separation. | Use a high-resolution silica gel column for chromatography and carefully select the eluent system to achieve good separation of the isomers. |
Issue 3: Formation of Polymeric or Tar-like Substances
| Possible Cause | Suggested Solution |
| Reimer-Tiemann: Side reactions of the dichlorocarbene intermediate. | Ensure a controlled addition of chloroform and maintain a consistent reaction temperature. |
| Duff Reaction: Decomposition of HMTA or side reactions at high temperatures.[2] | Optimize the reaction temperature and time. The recommended temperature is often in the range of 150-160°C.[2] |
| General: Oxidation of the phenolic starting material or product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Protocol 1: Synthesis via Reimer-Tiemann Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-(trifluoromethoxy)phenol in a suitable solvent (e.g., ethanol).
-
Addition of Base: Add a concentrated aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to 60-70°C with vigorous stirring.
-
Addition of Chloroform: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Duff Reaction
-
Reaction Setup: In a round-bottom flask, combine 4-(trifluoromethoxy)phenol, hexamethylenetetramine (HMTA), and a solvent/catalyst such as a mixture of glycerol and boric acid, or trifluoroacetic acid.[2][8]
-
Heating: Heat the mixture to 150-160°C under an inert atmosphere for 2-3 hours.[2]
-
Hydrolysis: Cool the reaction mixture and add a dilute aqueous solution of sulfuric acid.
-
Steam Distillation: Perform steam distillation to isolate the crude product.[2]
-
Work-up:
-
Extract the distillate with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
-
Purification: Further purify the product by column chromatography or vacuum distillation.
Quantitative Data Summary
The following table presents typical, illustrative data for the formylation of phenols. Actual results for 4-(trifluoromethoxy)phenol may vary.
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Typical Yield | Low (often < 30%)[1] | 15-20% (can be improved with modified conditions)[2] |
| Ortho/Para Ratio | Varies, but typically favors ortho | Strongly favors ortho[3][5] |
| Reaction Temperature | 60-70°C | 150-160°C |
| Reaction Time | 2-6 hours | 2-3 hours[2] |
Visualizations
Caption: Reimer-Tiemann reaction pathway for the synthesis of this compound.
Caption: Duff reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. byjus.com [byjus.com]
- 7. synarchive.com [synarchive.com]
- 8. lookchem.com [lookchem.com]
- 9. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 10. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Synthesis of Trifluoromethoxy-Containing Aromatics
Welcome to the technical support center for the synthesis of trifluoromethoxy-containing aromatics. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of trifluoromethoxy-containing aromatics.
Issue 1: Low or No Yield in O-Trifluoromethylation of Phenols
Question: I am attempting to synthesize an aryl trifluoromethyl ether from a phenol, but I am observing very low to no product formation. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the O-trifluoromethylation of phenols are a common issue and can stem from several factors related to the substrate, reagents, and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance: Bulky ortho-substituents on the phenol can hinder the approach of the trifluoromethylating reagent. | - Consider using a less sterically demanding trifluoromethylating reagent. - If using a method involving a pre-formed xanthate, ensure the xanthate formation is efficient.[1] |
| Substrate Decomposition: Phenols with electron-donating groups can be prone to oxidation or other side reactions under harsh conditions. | - Employ milder reaction conditions. For example, photoredox or TEMPO-catalyzed methods can be gentler alternatives to high-temperature reactions.[2] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Reagent Incompatibility: The chosen trifluoromethylating reagent may not be suitable for your specific phenol substrate. For example, Togni's reagent can sometimes lead to C-trifluoromethylation as a side reaction, especially with electron-rich phenols.[3][4] | - Screen different trifluoromethylating reagents (e.g., Umemoto's reagent, Ruppert-Prakash reagent with a silver salt).[5] - For phenols with unsubstituted ortho or para positions, C-trifluoromethylation can be a significant competing reaction. Consider protecting these positions if possible.[3] |
| Inefficient Xanthate Formation (for two-step methods): In methods proceeding via a xanthate intermediate, incomplete formation of the xanthate will directly lead to low yields of the final product.[1] | - Optimize the conditions for xanthate formation, including the base, solvent, and reaction time.[1] - Characterize the xanthate intermediate to confirm its purity and yield before proceeding to the trifluoromethylation step. |
| Moisture in the Reaction: Many trifluoromethylating reagents and intermediates are sensitive to moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under strictly anhydrous conditions. |
Issue 2: Poor Regioselectivity in Direct C-H Trifluoromethoxylation
Question: I am trying a direct C-H trifluoromethoxylation of an aromatic compound, but I am getting a mixture of regioisomers. How can I improve the selectivity?
Answer:
Achieving high regioselectivity in direct C-H trifluoromethoxylation is a significant challenge due to the high reactivity of the trifluoromethoxy radical.[6] The following strategies can help improve the regioselectivity of your reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive C-H Bonds: The substrate may have several C-H bonds with similar reactivity towards radical attack. | - Utilize Directing Groups: If your substrate has a suitable functional group, consider using a method that employs a directing group to guide the trifluoromethoxylation to a specific position. - Steric Control: Introducing a bulky substituent can block certain positions and favor reaction at less sterically hindered sites.[7] |
| Reaction Conditions Favoring Multiple Isomers: The choice of catalyst, solvent, and other additives can influence the regioselectivity. | - Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and thus the regioselectivity. Screen different solvents to find the optimal one for your substrate.[8] - Ligand Effects (for metal-catalyzed reactions): In metal-catalyzed C-H functionalization, the ligand plays a crucial role in determining the regioselectivity. Experiment with different ligands to steer the reaction towards the desired isomer.[9] |
| Radical Reactivity: The inherent high and often indiscriminate reactivity of the trifluoromethoxy radical. | - Employ Cyclodextrins: Cyclodextrins can encapsulate the aromatic substrate, sterically shielding certain C-H bonds and leading to improved regioselectivity.[10][11][12] |
Issue 3: Formation of Byproducts in Trifluoromethoxylation of Aryl Halides
Question: During the trifluoromethoxylation of my aryl halide, I am observing significant amounts of side products such as fluorinated arenes and homocoupled biaryls. How can I minimize these byproducts?
Answer:
The formation of byproducts in the trifluoromethoxylation of aryl halides is often associated with the reaction mechanism and the stability of intermediates. Here are some common byproducts and strategies to mitigate their formation.
Common Byproducts and Mitigation Strategies:
| Byproduct | Potential Cause | Mitigation Strategy |
| Fluorinated Arene (Ar-F) | Decomposition of the trifluoromethoxide source or intermediates, leading to a fluoride source that can participate in a competing fluorination reaction.[13] | - Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress the decomposition pathways that lead to fluorination. - Choice of Reagent and Additives: Some trifluoromethoxylation protocols are more prone to fluorination than others. Carefully select the trifluoromethoxide source and any additives. In silver-mediated reactions, the choice of oxidant can influence byproduct formation.[13] |
| Protodehalogenation (Ar-H) | Reaction of the aryl halide with a proton source in the reaction mixture. | - Use Anhydrous Conditions: Rigorously exclude water and other protic sources from the reaction. - Control Reaction Time: Prolonged reaction times can sometimes lead to increased protodehalogenation. Monitor the reaction progress and quench it once the starting material is consumed. |
| Homocoupling (Ar-Ar) | Reductive coupling of the aryl halide starting material. | - Optimize Catalyst and Ligand: In copper-catalyzed reactions, the choice of ligand can significantly impact the extent of homocoupling.[14] - Control Stoichiometry: Ensure the correct stoichiometry of reagents to favor the desired cross-coupling reaction over homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing trifluoromethoxy-containing heteroaromatics?
A1: The synthesis of trifluoromethoxy-containing heteroaromatics presents several challenges. Many heteroaromatic systems are sensitive to the harsh reaction conditions often required for trifluoromethoxylation, leading to decomposition or low yields.[5] Additionally, the electronic nature of the heteroaromatic ring can influence reactivity, with electron-deficient systems often being particularly challenging substrates.[4] The synthesis of N-heteroaromatic trifluoromethyl ethers can be difficult due to the properties of the -OCF3 group as a reactive unit and the decomposition of the trifluoromethoxy anion at elevated temperatures.[15]
Q2: How does the choice of trifluoromethylating reagent impact the outcome of the reaction?
A2: The choice of trifluoromethylating reagent is critical and depends heavily on the substrate and the desired transformation. For instance:
-
Togni's reagents are electrophilic trifluoromethylating agents that can be effective for phenols, but may lead to C-trifluoromethylation as a side reaction with electron-rich arenes.[3][16]
-
Umemoto's reagents are also electrophilic and can be used for the O-trifluoromethylation of phenols, though they may require photochemical activation at low temperatures.[17]
-
Ruppert-Prakash reagent (TMSCF₃) , often used with a silver salt, is a nucleophilic trifluoromethyl source suitable for the trifluoromethylation of phenols.[5]
-
For direct C-H trifluoromethoxylation, radical precursors like bis(trifluoromethyl)peroxide (BTMP) can be used under photoredox or TEMPO catalysis.[2]
Q3: What is the role of the metal catalyst (e.g., copper or silver) in the trifluoromethoxylation of aryl halides?
A3: In the trifluoromethoxylation of aryl halides, metal catalysts play a crucial role in facilitating the C-O bond formation.
-
Copper catalysts are commonly used to mediate the coupling of aryl halides with a trifluoromethoxide source. The reaction often proceeds through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the trifluoromethoxide and reductive elimination to form the product. The choice of ligand is critical for stabilizing the copper intermediates and preventing side reactions.[14][18][19][20][21]
-
Silver salts are often used as mediators or promoters in these reactions. In some cases, silver is believed to facilitate the generation of the active trifluoromethoxylating species or to participate in the key C-O bond-forming step via high-valent silver intermediates.[9][13][22][23]
Q4: Can I perform a trifluoromethoxylation on a large, industrial scale?
A4: Scaling up trifluoromethoxylation reactions presents significant industrial challenges.[24] Many laboratory-scale methods use expensive reagents, stoichiometric metals, or require harsh conditions that are not amenable to large-scale production.[1] However, methods based on oxidative desulfurization-fluorination of xanthates using reagents like pyridine-HF are considered more suitable for industrial applications due to their wider scope and lower cost, although they require specialized equipment.[3] Research into more sustainable and cost-effective catalytic methods is ongoing to address the challenges of large-scale synthesis.[24]
Q5: Why is my trifluoromethoxide solution decomposing?
A5: The trifluoromethoxide anion (⁻OCF₃) is inherently unstable and can readily decompose, particularly at elevated temperatures, to form fluoride anion (F⁻) and fluorophosgene.[25] This decomposition is a major challenge in trifluoromethoxylation reactions. To minimize decomposition, it is crucial to use mild reaction conditions whenever possible and to handle trifluoromethoxide solutions at low temperatures. The choice of counter-ion and solvent can also influence the stability of the trifluoromethoxide salt.[26][27]
Data Summary
Table 1: Comparison of Yields for Different Trifluoromethoxylation Methods
| Method | Substrate Type | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| O-Trifluoromethylation of Phenols (via Xanthates) | Phenols, Heteroaryl alcohols | Good to High (can be >90%)[5] | Mild conditions, broad substrate scope.[5] | Two-step process, potential for side reactions.[1] |
| Silver-Mediated Trifluoromethoxylation | Aryl Stannanes, Aryl Boronic Acids | 59-88%[22] | Tolerates various functional groups.[22] | Requires stoichiometric silver, potential for byproducts.[13] |
| Copper-Catalyzed Trifluoromethoxylation | Aryl Iodides, Aryl Bromides | Moderate to Good (e.g., up to 96%)[14] | Uses more economical copper catalysts.[14] | Often requires high temperatures and specific ligands.[14] |
| Direct C-H Trifluoromethoxylation (Photoredox) | Unactivated Arenes, Heteroarenes | Moderate to Good (e.g., up to 81%)[2] | Mild conditions, avoids pre-functionalization.[2] | Can suffer from poor regioselectivity.[6] |
Experimental Protocols
Protocol 1: General Procedure for Two-Step O-Trifluoromethylation of Phenols via Xanthate Intermediate
This protocol is adapted from a published procedure and should be optimized for specific substrates.[1]
Step 1: Formation of the Aryl Xanthate
-
To a solution of the phenol (1.0 equiv) in anhydrous acetonitrile (MeCN), add a suitable base (e.g., triethylamine, 1.1 equiv).
-
Cool the mixture to 0 °C.
-
Add the xanthate-forming reagent (e.g., an imidazolium methylthiocarbonothioyl salt, 1.0 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude xanthate by silica gel column chromatography.
Step 2: Oxidative Desulfurization-Fluorination
-
In a fume hood, to a solution of the purified aryl xanthate (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add a fluorinating agent (e.g., XtalFluor-E) and an oxidant (e.g., trichloroisocyanuric acid).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction and work up as appropriate for the reagents used.
-
Purify the crude product by silica gel column chromatography to obtain the aryl trifluoromethyl ether.
Protocol 2: General Procedure for Copper-Catalyzed Trifluoromethylation of Aryl Iodides
This protocol is a general representation and requires optimization of catalyst, ligand, and conditions for specific substrates.[14]
-
To an oven-dried reaction vessel, add the aryl iodide (1.0 equiv), a copper(I) salt (e.g., CuI, 10-20 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a trifluoromethyl source (e.g., methyl trifluoroacetate) with an activator (e.g., CsF).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., DMF).
-
Heat the reaction mixture to the optimized temperature (e.g., 160 °C) and stir for the required time (monitor by GC-MS or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in trifluoromethoxylation.
Caption: Strategies to improve regioselectivity in C-H trifluoromethoxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective C-H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Togni Reagent II - Enamine [enamine.net]
- 17. chemrevlett.com [chemrevlett.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. collaborate.princeton.edu [collaborate.princeton.edu]
- 21. Trifluoromethylation of (hetero)aryl iodides and bromides with copper(i) chlorodifluoroacetate complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. dash.harvard.edu [dash.harvard.edu]
- 23. researchgate.net [researchgate.net]
- 24. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 25. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
preventing hydrolysis of the trifluoromethoxy group during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the trifluoromethoxy (-OCF₃) group during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy group in general?
A1: The trifluoromethoxy group is renowned for its high thermal and chemical stability.[1][2][3] It is significantly more stable than the related trifluoromethyl (-CF₃) group and is resistant to hydrolysis under many acidic and basic conditions.[1][4] This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms.[3][5]
Q2: Can the trifluoromethoxy group undergo hydrolysis?
A2: While generally very stable, the trifluoromethoxy group can be forced to hydrolyze under harsh reaction conditions. However, it is considered relatively inert compared to other fluorine-containing substituents.[4] Instances of hydrolysis are rare and typically require extreme pH, high temperatures, or the presence of strong Lewis acids.
Q3: What are the primary factors that can influence the stability of the trifluoromethoxy group?
A3: The stability of the -OCF₃ group can be influenced by several factors:
-
pH: While stable across a wide pH range, very strong bases are more likely to induce hydrolysis than strong acids.
-
Temperature: High temperatures can contribute to degradation, especially in the presence of other aggressive reagents.
-
Lewis Acids: Strong Lewis acids can potentially facilitate the cleavage of the C-O bond.
-
Nucleophiles: While resistant to many common nucleophiles, very strong and hard nucleophiles might pose a risk under forcing conditions.
-
Molecular Context: The electronic and steric environment of the -OCF₃ group on the molecule can influence its reactivity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: I am observing unexpected byproducts in my reaction that suggest my trifluoromethoxy group is not stable. What should I do?
-
Possible Cause: The reaction conditions may be too harsh. Even though the -OCF₃ group is very stable, extreme conditions can lead to its degradation.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Carefully review your reaction parameters. Are you using very strong bases (e.g., organolithium reagents, Grignard reagents at high concentrations), strong Lewis acids, or high temperatures for extended periods?
-
Reduce Reaction Temperature: If possible, try running the reaction at a lower temperature.
-
Modify Reagents: Consider using a milder base or a less aggressive Lewis acid.
-
Protecting Groups: In very rare and extreme cases where the -OCF₃ group is unusually labile due to the overall molecular structure, a protecting group strategy for other parts of the molecule might indirectly protect the -OCF₃ group by preventing the formation of reactive intermediates. However, direct protection of the -OCF₃ group is generally not necessary or practical.
-
Issue 2: I am planning a multi-step synthesis involving a trifluoromethoxy-containing intermediate. What types of reactions are generally safe for the -OCF₃ group?
-
General Guidance: The trifluoromethoxy group is compatible with a wide range of common organic transformations.
-
Examples of Compatible Reactions:
-
Suzuki-Miyaura Cross-Coupling: Trifluoromethoxy-substituted aryl boronic acids and halides are generally stable under typical Suzuki coupling conditions.
-
Nitration: The nitration of trifluoromethoxybenzene can be performed with high yield, indicating the stability of the group under these strongly acidic and oxidative conditions.
-
Standard Amide and Ester Formations: The -OCF₃ group is stable to the reagents and conditions used in most amidations and esterifications.
-
Peptide Synthesis: While specific data is limited, the general stability of the -OCF₃ group suggests it would be compatible with standard peptide synthesis protocols.[1][6][7]
-
Issue 3: I am concerned about the stability of my trifluoromethoxy-containing compound during a reaction with a strong organometallic reagent. Is this a valid concern?
-
Possible Issue: Yes, this is a valid concern. While the -OCF₃ group is generally stable, strong carbon nucleophiles like Grignard and organolithium reagents can potentially react with it, especially at elevated temperatures or high concentrations. There are reports of trifluoromethyl-substituted Grignard reagents being thermally unstable, leading to the decomposition of the -CF₃ group.[8][9] A similar reactivity could be possible for the -OCF₃ group.
-
Recommendations:
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C).
-
Slow Addition: Add the organometallic reagent slowly to the reaction mixture to control the exotherm and minimize local concentration buildup.
-
Inverse Addition: Consider adding the trifluoromethoxy-containing substrate to the organometallic reagent.
-
Alternative Reagents: If possible, explore the use of less basic organometallic reagents, such as organozinc or organocuprate reagents.
-
Data on Trifluoromethoxy Group Stability
Precise quantitative data on the hydrolysis rates of the trifluoromethoxy group under various conditions is scarce in the literature, largely due to its high stability. The following table summarizes the qualitative stability observed under different reaction conditions based on available information.
| Reaction Condition | Reagent(s) | Temperature | Stability of -OCF₃ Group | Notes |
| Strong Acid | Refluxing HCl | Reflux | Generally Stable | The -OCF₃ group is known to be stable towards acids.[1] |
| Strong Base | Refluxing NaOH | Reflux | Potentially Labile | While more stable than -CF₃, very strong basic conditions at high temperatures may lead to slow hydrolysis. |
| Lewis Acids | Strong Lewis Acids (e.g., AlCl₃, BCl₃) | Varies | Potentially Labile | The use of strong Lewis acids, especially at elevated temperatures, may risk cleavage of the C-O bond. |
| Organometallics | Grignard Reagents, Organolithiums | Varies | Potentially Reactive | Strong carbon nucleophiles may react with the -OCF₃ group, particularly at higher concentrations and temperatures.[8][9] |
| Suzuki Coupling | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃) | 80-110 °C | Stable | The -OCF₃ group is well-tolerated in Suzuki-Miyaura cross-coupling reactions. |
| Nitration | HNO₃/H₂SO₄ | 0-25 °C | Stable | The -OCF₃ group is stable under standard nitration conditions.[10] |
Experimental Protocols
The following are representative experimental protocols where a trifluoromethoxy group is present and remains stable, demonstrating its compatibility with these reaction conditions.
Protocol 1: Nitration of Trifluoromethoxybenzene
This protocol demonstrates the stability of the trifluoromethoxy group under strongly acidic and oxidative nitration conditions.
-
Reactants: Trifluoromethoxybenzene, Nitric Acid (70%), Sulfuric Acid (98%)
-
Procedure:
-
Cool a stirred mixture of trifluoromethoxybenzene and sulfuric acid to 0 °C in an ice bath.
-
Slowly add nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the nitrated product.
-
-
Expected Outcome: The trifluoromethoxy group remains intact, yielding a mixture of ortho- and para-nitrotrifluoromethoxybenzene.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Trifluoromethoxy-substituted Aryl Bromide
This protocol illustrates the stability of the trifluoromethoxy group under typical palladium-catalyzed cross-coupling conditions.
-
Reactants: 1-Bromo-4-(trifluoromethoxy)benzene, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure:
-
To a reaction flask, add 1-bromo-4-(trifluoromethoxy)benzene, the arylboronic acid, the palladium catalyst, and the base.
-
Degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and add it to the reaction flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: The trifluoromethoxy group remains unchanged, affording the desired biaryl product.
Visualizations
Caption: Troubleshooting workflow for suspected trifluoromethoxy group instability.
Caption: Factors influencing the stability of the trifluoromethoxy group.
References
- 1. nbinno.com [nbinno.com]
- 2. Protecting group free radical C–H trifluoromethylation of peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. mdpi.com [mdpi.com]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
General FAQs
Q1: How does fluorination affect the polarity and chromatographic behavior of a compound?
A1: Fluorination significantly alters a compound's polarity, which in turn affects its chromatographic behavior. The high electronegativity of fluorine can create strong dipoles. However, in polyfluorinated compounds, the individual bond dipoles may cancel each other out, leading to surprisingly nonpolar characteristics. This dual nature means fluorinated compounds can exhibit unique retention behaviors, sometimes eluting faster or slower than their non-fluorinated analogs depending on the stationary and mobile phases used.[1][2][3][4] For instance, a single fluorine atom can increase polarity, while a trifluoromethyl group might increase lipophilicity.[3][4][5]
Q2: What are "fluorous" interactions and how can they be leveraged for purification?
A2: "Fluorous" interactions refer to the affinity of highly fluorinated molecules for one another. This property is exploited in techniques like fluorous solid-phase extraction (F-SPE).[6] In this method, a "fluorous tag" (a perfluoroalkyl chain) is attached to a molecule, allowing it to be selectively retained on a fluorous stationary phase. The tagged compound can then be eluted with a fluorinated solvent, while non-fluorinated impurities pass through. This technique is highly specific and depends on the fluorine content rather than traditional polarity-based separations.[6]
Q3: My fluorinated compound is volatile. How can I prevent sample loss during purification and solvent removal?
A3: Volatility is a common challenge with smaller fluorinated compounds.[7][8] To minimize sample loss during solvent removal, use low temperatures and a high-performance condenser with a cold trap (e.g., dry ice/acetone bath).[8] Avoid high vacuum when possible; a Kugelrohr apparatus or distillation at atmospheric pressure can be effective alternatives for highly volatile compounds.[8] During chromatography, using specialized columns and techniques to minimize evaporation is crucial.[8]
Q4: How can I accurately assess the purity of my final fluorinated compound?
A4: ¹⁹F NMR spectroscopy is a powerful and highly specific tool for assessing the purity of fluorinated compounds.[9][10] Due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus, it's often possible to identify and quantify even minor fluorinated impurities that might be missed by ¹H NMR or chromatography.[9][11] This technique can be used for the quantitative determination of fluorinated pharmaceuticals and for monitoring reactions and degradation.[9][10][12]
Troubleshooting Guides by Technique
Flash Chromatography
Issue 1: Poor separation between my fluorinated compound and impurities.
-
Symptom: Co-elution of the target compound with byproducts or starting materials.
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The polarity of the eluent may not be suitable. Systematically screen different solvent systems. Sometimes, switching from a standard solvent like methanol to trifluoroethanol (TFE) can alter selectivity and improve separation on a standard C18 column.[7][13]
-
Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity. Consider using a stationary phase with different chemical properties. For example, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity for fluorinated compounds compared to traditional C8 or C18 columns.[6]
-
Compound Instability: The compound may be degrading on the silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots appear. If instability is an issue, consider using deactivated silica gel or an alternative stationary phase like alumina.[14]
-
Improper Sample Loading: If the compound has poor solubility in the eluent, it may not load onto the column effectively. Dry loading is recommended in such cases. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[7]
-
Issue 2: My highly polar fluorinated compound is not retained on a C18 column.
-
Symptom: The compound elutes in the void volume.
-
Potential Causes & Solutions:
-
High Polarity: The compound is too polar for effective interaction with the non-polar C18 stationary phase.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of highly polar compounds.[7][15]
-
Use a More Retentive Column: Consider a reversed-phase column with an embedded polar group or a higher carbon load to increase retention.[7]
-
Mobile Phase Modification: Increase the aqueous component of your mobile phase to promote retention.[15]
-
Crystallization
Issue 3: My fluorinated compound "oils out" instead of crystallizing.
-
Symptom: The compound separates from the solution as a liquid phase rather than forming solid crystals.
-
Potential Causes & Solutions:
-
High Boiling Point of Solvent: The solvent's boiling point may be too high, preventing proper crystal lattice formation. Try a lower-boiling point solvent.[15]
-
Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath or refrigerator.[15]
-
Complex Thermal Behavior: Some fluorinated compounds exhibit complex thermal behavior, including crystal-to-crystal transitions at different temperatures, which can complicate crystallization.[16]
-
Issue 4: The purity of my compound does not improve after recrystallization.
-
Symptom: Impurities remain in the crystalline product.
-
Potential Causes & Solutions:
-
Similar Solubility Profiles: The impurities may have very similar solubility to your desired compound in the chosen solvent. A single recrystallization may be insufficient.[15]
-
Try a Different Solvent System: Perform a second recrystallization from a different solvent or solvent mixture.[15]
-
Hot Filtration: Insoluble impurities may be trapped in the crystal lattice. A hot filtration step to remove any undissolved material before allowing the solution to cool can be beneficial.[15]
-
Distillation
Issue 5: The fluorinated solvent is decomposing during distillation.
-
Symptom: Poor recovery and evidence of degradation in the distilled product.
-
Potential Causes & Solutions:
-
High Distillation Temperature: The required temperature may be causing thermal decomposition. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[17]
-
Catalytic Decomposition: Acidic or basic impurities can catalyze decomposition at elevated temperatures. Neutralize these impurities with a basic or acidic wash before distillation.[17]
-
Quantitative Data Summary
| Technique | Parameter | Observation | Impact on Purification | Reference |
| HPLC | Column/Eluent Pairing | Hetero-pairing (e.g., C8 column with a fluorinated eluent like TFE) leads to longer retention and better separation of fluorinated amphiphiles. | Optimal separation is achieved by leveraging fluorophilic/fluorophobic interactions. | [13] |
| HPLC | Temperature | Increasing temperature from 5°C to 45°C reduced analyte retention but improved separation efficiency for fluorinated amphiphiles. | Higher temperatures can overcome kinetic barriers to mass transfer, leading to sharper peaks and better resolution. | [13] |
| Distillation | Relative Volatility | For purifying elemental fluorine, the relative volatilities of impurities like N₂ and O₂ require careful fractionation for efficient removal. | The efficiency of separation by distillation is directly related to the differences in boiling points and vapor pressures of the components. | [18] |
Experimental Protocols
Protocol 1: General Flash Chromatography for a Moderately Polar Fluorinated Compound
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Select a silica gel column of appropriate size for your sample amount. Equilibrate the column with the chosen mobile phase.
-
Sample Loading: If the crude material is soluble in the mobile phase, dissolve it in a minimal amount of the eluent and load it directly onto the column. If solubility is low, perform a dry load as described in Issue 1.[7]
-
Elution: Begin elution with the solvent system developed in step 1. Collect fractions and monitor by TLC.
-
Gradient Elution (Optional): If separation is poor or some compounds are strongly retained, a gradient elution can be employed. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute more tightly bound compounds.[15]
-
Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure, keeping in mind the volatility of the compound.[8]
Protocol 2: Recrystallization for Purity Enhancement
-
Solvent Screening: In small test tubes, test the solubility of your crude compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[15]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 12. [PDF] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatography [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Reaction Condition Optimization for 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the reaction conditions for this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves the ortho-formylation of 4-(trifluoromethoxy)phenol. The most common methods for this transformation are the Duff reaction, the Reimer-Tiemann reaction, and formylation using paraformaldehyde with a Lewis acid catalyst like magnesium dichloride.
Q2: How does the trifluoromethoxy group affect the ortho-formylation reaction?
A2: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This has two main effects on the reaction:
-
Decreased Reactivity: The electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring, making it less nucleophilic and slowing down the rate of electrophilic aromatic substitution compared to phenol or phenols with electron-donating groups.[1]
-
Increased Acidity: The -OCF₃ group increases the acidity of the phenolic proton, which can influence the formation of the phenoxide intermediate, a key step in many ortho-formylation reactions.
Q3: Which ortho-formylation method is generally preferred for substrates with electron-withdrawing groups?
A3: For phenols bearing electron-withdrawing groups, the Duff reaction or formylation with paraformaldehyde and a Lewis acid (e.g., MgCl₂) are often preferred over the Reimer-Tiemann reaction.[1] The Reimer-Tiemann reaction can be less efficient for electron-deficient phenols. The Duff reaction, especially when carried out in a strong acid like trifluoroacetic acid, can provide better yields for such substrates.[2]
Q4: What are the potential side products in the synthesis of this compound?
A4: Potential side products can include:
-
Para-isomer: Formation of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, particularly in the Reimer-Tiemann and Duff reactions.
-
Unreacted starting material: Due to the deactivating effect of the trifluoromethoxy group.
-
Poly-formylated products: Although less likely with a deactivated ring, it is a possibility under harsh conditions.
-
Products from side reactions of the formylating agent: For example, in the Duff reaction, complex mixtures can sometimes be formed.
Q5: How can I purify the final product?
A5: Purification of this compound can typically be achieved through the following methods:
-
Column Chromatography: Using silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is a common and effective method.
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can be used for purification.
-
Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | The trifluoromethoxy group deactivates the aromatic ring, requiring more forcing conditions. | - Increase the reaction temperature.- Prolong the reaction time.- Use a stronger Lewis acid or a higher concentration of the formylating agent.- For the Duff reaction, consider using trifluoroacetic acid as the solvent or co-solvent.[2] |
| Formation of a significant amount of the para-isomer | The reaction conditions are not optimal for ortho-selectivity. | - For the Reimer-Tiemann reaction, ensure a high concentration of base to favor the formation of the ortho-directing phenoxide.- The MgCl₂/paraformaldehyde method generally shows high ortho-selectivity.[1] |
| Formation of multiple unidentified byproducts | The reaction may be too harsh, leading to decomposition or side reactions. | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder formylation method. |
| Difficulty in isolating the product | The product may be an oil or have solubility properties that make isolation challenging. | - If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.- Use column chromatography for purification.- Consider converting the aldehyde to a crystalline derivative (e.g., a Schiff base or a 2,4-dinitrophenylhydrazone) for isolation and then regenerating the aldehyde. |
| Product decomposes during purification | The aldehyde may be sensitive to air or light. | - Perform purification steps quickly.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
Experimental Protocols
Method 1: Ortho-formylation using Magnesium Dichloride and Paraformaldehyde
This method is often preferred for its high ortho-selectivity.
Materials:
-
4-(Trifluoromethoxy)phenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Hydrochloric Acid (1 M)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2.0 equivalents) and paraformaldehyde (3.0 equivalents).
-
Add anhydrous THF or MeCN via syringe.
-
Add triethylamine (2.0 equivalents) dropwise and stir the mixture for 10-15 minutes.
-
Add 4-(trifluoromethoxy)phenol (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the electron-withdrawing nature of the -OCF₃ group, a longer reaction time (e.g., 6-24 hours) may be required compared to electron-rich phenols.[1]
-
After completion, cool the reaction mixture to room temperature and add diethyl ether.
-
Wash the organic phase sequentially with 1 M HCl and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Method 2: Duff Reaction
Materials:
-
4-(Trifluoromethoxy)phenol
-
Hexamethylenetetramine (HMTA)
-
Glacial Acetic Acid or Trifluoroacetic Acid (TFA)
-
Sulfuric Acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)phenol (1.0 equivalent) and hexamethylenetetramine (1.5 - 2.0 equivalents) in glacial acetic acid or trifluoroacetic acid.
-
Heat the reaction mixture to 100-120 °C and stir for several hours (monitor by TLC).
-
Cool the reaction mixture and slowly add a solution of dilute sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Ortho-Formylation Methods for Phenols with Varying Substituents
| Phenol Substrate | Method | Reaction Conditions | Yield of Ortho-isomer | Reference |
| Phenol | MgCl₂/Paraformaldehyde | MeCN, reflux, 2h | 85% | [1] |
| 4-Methylphenol | MgCl₂/Paraformaldehyde | MeCN, reflux, 2h | 92% | [1] |
| 4-Chlorophenol | MgCl₂/Paraformaldehyde | MeCN, reflux, 4h | 88% | [1] |
| 4-Nitrophenol | Duff Reaction (TFA) | TFA, reflux, 24h | Moderate | [3] |
| Phenol | Reimer-Tiemann | CHCl₃, NaOH, 60°C | 30-50% | [4][5] |
| 4-Cresol | Reimer-Tiemann | CHCl₃, NaOH, 60°C | 40-60% | [4] |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Reaction Pathway: Ortho-formylation of 4-(Trifluoromethoxy)phenol
Caption: General reaction pathways for the synthesis of this compound.
Experimental Workflow for Reaction Optimization
Caption: A typical workflow for optimizing the synthesis of the target compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes [jstage.jst.go.jp]
- 3. lookchem.com [lookchem.com]
- 4. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 5. byjus.com [byjus.com]
Technical Support Center: Reactions Involving Substituted Salicylaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving substituted salicylaldehydes. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving substituted salicylaldehydes?
A1: Substituted salicylaldehydes are versatile building blocks used in a variety of organic reactions. Some of the most common include:
-
Schiff Base Formation: Condensation reaction with primary amines to form imines (Schiff bases).
-
Formylation Reactions (e.g., Reimer-Tiemann, Duff, Vilsmeier-Haack): Introduction of a formyl group onto a phenol, which can be used to synthesize substituted salicylaldehydes.[1][2][3]
-
O-Alkylation: Alkylation of the phenolic hydroxyl group.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form carbon-carbon double bonds.[4]
-
Synthesis of Heterocycles: Used as precursors for the synthesis of benzofurans, chromenes, and other heterocyclic systems.[5][6]
Q2: How do substituents on the salicylaldehyde ring affect reactivity?
A2: Substituents on the aromatic ring can significantly influence the reactivity of salicylaldehydes. Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution.[5] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density, which can affect the reactivity of the aldehyde group and the aromatic ring. The position of the substituent relative to the hydroxyl and aldehyde groups also plays a crucial role in directing the outcome of reactions.
Q3: What are the primary safety concerns when working with reagents for salicylaldehyde synthesis and reactions?
A3: Many reagents used in these reactions are hazardous. For instance, in the Vilsmeier-Haack reaction, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quenching procedures, often involving ice, should be performed slowly and carefully to control exothermic reactions.
Troubleshooting Guides
Schiff Base Formation
Problem: Low or No Yield of Schiff Base
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. Refluxing in a suitable solvent like ethanol is common.[7] - Use a catalyst. A few drops of glacial acetic acid or a base like sodium hydroxide can catalyze the reaction.[8][9] |
| Unfavorable Equilibrium | - Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. |
| Low Reactivity of Starting Materials | - For less reactive anilines or salicylaldehydes, consider using a more forcing solvent with a higher boiling point. - The electronic nature of substituents can affect the nucleophilicity of the amine and the electrophilicity of the aldehyde. Adjusting the catalyst (acidic or basic) may be necessary. |
| Side Reactions | - Polymerization of the aldehyde can occur under harsh conditions. Use milder reaction conditions if this is observed. - Oxidation of the salicylaldehyde is possible. Ensure the reaction is carried out under an inert atmosphere if necessary. |
Problem: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is an Oil | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If crystallization fails, purification by column chromatography is the next step. A common eluent system is a mixture of hexane and ethyl acetate.[10] |
| Contamination with Starting Materials | - If the product has precipitated, wash the solid with a solvent in which the starting materials are soluble but the product is not. Cold ethanol or water can be effective.[7] - Recrystallization from a suitable solvent system can remove impurities. |
Formylation Reactions (Reimer-Tiemann, Duff, Vilsmeier-Haack)
Problem: Low Yield of Formylated Product
| Possible Cause | Suggested Solution |
| Inefficient Reagent Generation (Reimer-Tiemann & Vilsmeier-Haack) | - Reimer-Tiemann: Ensure vigorous stirring in the biphasic system to maximize the interfacial area for reaction. The reaction can be exothermic, so maintain temperature control.[11] - Vilsmeier-Haack: The Vilsmeier reagent is moisture-sensitive. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. Prepare the reagent at low temperatures (0-5 °C) and use it immediately. |
| Low Reactivity of the Phenolic Substrate | - Duff Reaction: This reaction requires electron-donating groups on the phenol for good yields.[2] - Vilsmeier-Haack: This reaction is most effective for electron-rich aromatic compounds.[3][12] - For less reactive substrates, consider increasing the reaction temperature or using a stronger acid catalyst in the Duff reaction (e.g., trifluoroacetic acid).[1] |
| Suboptimal Reaction Conditions | - Reimer-Tiemann: The molar ratio of alkali to phenol can influence the yield. Ratios of 3-8 moles of NaOH per mole of chloroform have been found to give good results.[13] - Duff Reaction: The reaction is typically heated. Ensure the temperature is maintained within the optimal range (often 150-160°C in glycerol).[14] |
Problem: Formation of Isomeric Byproducts
| Possible Cause | Suggested Solution |
| Formation of p-isomer (Reimer-Tiemann) | - The Reimer-Tiemann reaction often produces a mixture of ortho and para isomers. The ortho isomer is typically the major product due to a directing effect from the phenoxide ion. - To increase the ortho-selectivity, the reaction can be run at lower temperatures, though this may decrease the overall rate. |
| Formation of p-isomer (Duff) | - The Duff reaction is generally ortho-selective. Para-formylation can occur if the ortho positions are blocked.[2] |
| Polyformylation | - Highly activated phenols may undergo diformylation. Using milder reaction conditions (lower temperature, shorter reaction time) can help to minimize this. |
O-Alkylation
Problem: Low Yield of O-Alkylated Product
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Phenol | - Use a sufficiently strong base to fully deprotonate the phenolic hydroxyl group. Common bases include K₂CO₃, NaH, or NaOH.[15] - Ensure the base is anhydrous, as water can interfere with the reaction. |
| Low Reactivity of Alkylating Agent | - The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride results in low yield, consider switching to the corresponding bromide or iodide. |
| Side Reaction: C-Alkylation | - While O-alkylation is generally favored, some C-alkylation can occur, especially with more reactive electrophiles or under certain conditions. Using a polar aprotic solvent like DMF or acetonitrile can favor O-alkylation.[15] |
| Steric Hindrance | - Bulky substituents on the salicylaldehyde or the alkylating agent can slow down the reaction. In such cases, longer reaction times or higher temperatures may be necessary. |
Experimental Protocols
General Protocol for Schiff Base Synthesis from a Substituted Salicylaldehyde
-
Dissolution: Dissolve the substituted salicylaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Addition of Amine: Add the primary amine (1 to 1.1 equivalents) to the solution.
-
Catalysis (Optional): If the reaction is slow, add a catalytic amount of glacial acetic acid (for acid catalysis) or a few drops of aqueous NaOH (for base catalysis).
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 2-5 hours.[7]
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials.[7] If necessary, the product can be further purified by recrystallization or column chromatography.
General Protocol for the Duff Reaction
-
Reagent Mixture: In a flask, thoroughly mix the substituted phenol (1 equivalent) and hexamethylenetetramine (HMTA) (1-2 equivalents).
-
Reaction Medium: In a separate flask equipped with a stirrer, prepare the reaction medium, which is often a mixture of glycerol and boric acid, and heat it to the reaction temperature (typically 150-160°C).[14]
-
Addition: Add the phenol-HMTA mixture to the hot glycerol-boric acid medium with vigorous stirring. Maintain the temperature during the addition.
-
Reaction: Continue stirring at the reaction temperature for the specified time (e.g., 20-60 minutes).
-
Hydrolysis: Cool the reaction mixture and then acidify it with a dilute acid (e.g., sulfuric acid) to hydrolyze the intermediate.
-
Workup: The product, a substituted salicylaldehyde, is often isolated by steam distillation from the reaction mixture.
Visualizations
Experimental Workflow for a Typical Reaction
Caption: A generalized workflow for chemical synthesis.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. magritek.com [magritek.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 14. scholarworks.uni.edu [scholarworks.uni.edu]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can be affected by starting materials, by-products, and degradation products. Therefore, robust analytical methods are required for its quality control. The primary techniques for purity analysis of non-volatile, semi-volatile, and thermally stable small molecules include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation capabilities.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the expected impurities, the need for structural information, and the desired level of sensitivity. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Typical Purity Range | 95-100% | 90-100% | 90-100% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 0.1 mg/L[1] | ~0.1% (relative to major component) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.03 - 0.3 mg/L | ~0.3% (relative to major component) |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | 98-102%[2] | 95-105% | 99-101% |
| Linearity (r²) | > 0.999[3] | > 0.99[1] | Not applicable (direct measurement) |
| Sample Throughput | High | Medium | Low to Medium |
| Structural Information | Limited (retention time) | High (mass fragmentation pattern) | High (chemical structure elucidation) |
| Advantages | Robust, versatile, suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, excellent for volatile impurities. | Primary analytical method, no need for reference standards of impurities, non-destructive. |
| Disadvantages | May require derivatization for some compounds, potential for co-elution. | Requires volatile and thermally stable compounds, potential for thermal degradation. | Lower sensitivity than chromatographic methods, requires expensive instrumentation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic aldehydes and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is a stability-indicating reverse-phase HPLC (RP-HPLC) assay suitable for quantifying the purity of this compound and detecting potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid) (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane (GC grade) or other suitable solvent
-
Helium (carrier gas, 99.999% purity)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with dichloromethane to obtain a stock solution of 500 µg/mL.
-
Further dilute as necessary for analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the determination of purity by 1H-qNMR using an internal standard.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision 5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity analysis of a chemical substance.
Caption: General workflow for purity analysis of this compound.
Caption: Decision logic for selecting an appropriate analytical method.
References
- 1. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde and 2-Hydroxy-5-(trifluoromethyl)benzaldehyde for Researchers
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, in particular, offer unique electronic and physicochemical properties that can profoundly influence a molecule's bioactivity, stability, and material characteristics. This guide provides a detailed, data-driven comparison of two closely related benzaldehyde derivatives: 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde and 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tabulated Comparison
A summary of the key physicochemical properties of the two compounds is presented below, highlighting the subtle yet significant differences imparted by the -OCF3 and -CF3 groups.
| Property | This compound | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde |
| CAS Number | 93249-62-8 | 210039-65-9[1] |
| Molecular Formula | C8H5F3O3 | C8H5F3O2 |
| Molecular Weight | 206.12 g/mol | 190.12 g/mol [1] |
| Appearance | Solid | Solid[1] |
| Melting Point | 31-33 °C | 59-60 °C[1] |
| Boiling Point | 82 °C at 60 mmHg | 204.5±35.0 °C (Predicted)[2] |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) | Acetonitrile (Slightly), Chloroform (Slightly)[2] |
| pKa (Predicted) | ~7.5 | ~7.8 |
Spectroscopic Data: A Comparative Analysis
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of these compounds. Below is a summary of their expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectra of both compounds are expected to show characteristic signals for the aldehyde proton, the phenolic hydroxyl proton, and the aromatic protons. The electron-withdrawing nature of the -OCF3 and -CF3 groups will influence the chemical shifts of the aromatic protons, with the -OCF3 group generally exerting a stronger deshielding effect on the ortho and para protons.
13C NMR: The carbon NMR spectra will provide valuable information on the carbon framework. The carbons attached to the fluorine-containing groups will exhibit characteristic splitting patterns due to C-F coupling.
| 1H NMR (Predicted, in CDCl3) | This compound | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde |
| Aldehyde Proton (CHO) | ~9.9 ppm (s) | ~9.9 ppm (s) |
| Phenolic Proton (OH) | ~11.0 ppm (s) | ~11.2 ppm (s) |
| Aromatic Protons | ~7.1 - 7.5 ppm (m) | ~7.2 - 7.7 ppm (m) |
| 13C NMR (Predicted, in CDCl3) | This compound | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde |
| Aldehyde Carbonyl (C=O) | ~190 ppm | ~190 ppm |
| Aromatic Carbons | ~115 - 160 ppm | ~118 - 162 ppm |
| Trifluoromethoxy Carbon (-OCF3) | ~121 ppm (q) | - |
| Trifluoromethyl Carbon (-CF3) | - | ~124 ppm (q) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of both compounds will be dominated by strong absorption bands corresponding to the hydroxyl, carbonyl, and C-F stretching vibrations.
| FTIR (Predicted, cm-1) | This compound | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde |
| O-H Stretch (phenolic) | 3200-3400 (broad) | 3200-3400 (broad) |
| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 |
| C=O Stretch (aldehyde) | 1660-1680 | 1660-1680 |
| C-O Stretch (phenolic) | 1250-1300 | 1250-1300 |
| C-F Stretch | 1100-1250 (strong, multiple bands) | 1100-1250 (strong, multiple bands) |
Mass Spectrometry (MS)
The electron ionization mass spectra will show the molecular ion peak and characteristic fragmentation patterns.
| MS (EI, Predicted) | This compound | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde |
| Molecular Ion [M]+ | m/z 206 | m/z 190 |
| [M-H]+ | m/z 205 | m/z 189 |
| [M-CHO]+ | m/z 177 | m/z 161 |
| [M-OCF3]+ or [M-CF3]+ | m/z 121 | m/z 121 |
Reactivity and Electronic Effects
The primary difference in reactivity between the two title compounds stems from the electronic properties of the -OCF3 and -CF3 substituents. Both are strongly electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. However, the trifluoromethoxy group is generally considered to be more electron-withdrawing than the trifluoromethyl group due to the additional inductive effect of the oxygen atom.
This difference in electron-withdrawing strength influences the acidity of the phenolic proton and the electrophilicity of the aldehyde carbonyl group.
Electrophilic Aromatic Substitution
Due to the stronger deactivating effect of the -OCF3 group, this compound is expected to be less reactive towards electrophilic aromatic substitution than its -CF3 counterpart. The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group, and meta to the electron-withdrawing substituent.
Nucleophilic Addition to the Carbonyl Group
The greater electron-withdrawing nature of the -OCF3 group makes the carbonyl carbon of this compound more electrophilic and, therefore, more susceptible to nucleophilic attack compared to 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. This can lead to faster reaction rates and higher yields in reactions such as additions of organometallic reagents or the formation of imines and oximes.
Experimental Protocols
Detailed experimental protocols for the synthesis of these compounds can be adapted from established methods for the formylation of substituted phenols, such as the Reimer-Tiemann and Duff reactions.
Synthesis via Reimer-Tiemann Reaction (General Protocol)
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.
Materials:
-
4-(Trifluoromethoxy)phenol or 4-(Trifluoromethyl)phenol
-
Chloroform
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted phenol in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water and heat the mixture to 60-70°C.
-
Slowly add chloroform to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature for several hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis via Duff Reaction (General Protocol)
The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst.
Materials:
-
4-(Trifluoromethoxy)phenol or 4-(Trifluoromethyl)phenol
-
Hexamine (Hexamethylenetetramine)
-
Glycerol
-
Boric acid
-
Sulfuric acid
-
Water
Procedure:
-
Mix the substituted phenol, hexamine, glycerol, and boric acid in a round-bottom flask.
-
Heat the mixture to 140-160°C for several hours.
-
Cool the reaction mixture and add hot water.
-
Add sulfuric acid and heat the mixture under reflux for a short period to hydrolyze the intermediate.
-
Cool the mixture and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization.
Biological Activity and Applications
While specific, direct comparative studies on the biological activities of these two compounds are limited, their structural motifs are prevalent in medicinal chemistry. The introduction of -OCF3 and -CF3 groups can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Benzaldehyde derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The differential electronic properties of the -OCF3 and -CF3 groups can be exploited to fine-tune these activities.
For instance, in a hypothetical scenario where these compounds act as inhibitors of a signaling pathway, the more electron-withdrawing -OCF3 group might lead to a stronger interaction with a target protein, resulting in enhanced inhibitory activity.
Conclusion
This compound and 2-Hydroxy-5-(trifluoromethyl)benzaldehyde are valuable building blocks for the synthesis of novel compounds in drug discovery and materials science. The choice between these two reagents will depend on the desired electronic properties of the final product. The trifluoromethoxy-substituted compound offers a more electron-deficient aromatic system and a more electrophilic carbonyl group, which can be advantageous in certain synthetic transformations and for enhancing biological activity. Conversely, the trifluoromethyl-substituted analogue provides a less deactivated aromatic ring, which might be preferable for subsequent electrophilic substitution reactions. This guide provides a foundational dataset to aid researchers in making informed decisions for their synthetic and developmental programs.
References
Validating the Structure of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of analytical techniques used to confirm the structure of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde and its derivatives, presenting supporting experimental data and detailed protocols.
The precise characterization of molecular architecture is paramount to understanding a compound's reactivity, bioactivity, and potential as a therapeutic agent. In the case of this compound, a versatile building block in medicinal chemistry, rigorous structural validation ensures the integrity of subsequent research and development efforts. This guide will delve into the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will also present a comparative analysis with a structurally related compound, 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, to highlight the influence of the trifluoromethoxy versus the trifluoromethyl group on spectroscopic properties.
Spectroscopic and Crystallographic Data Comparison
| Parameter | This compound | (E)-2-(((3-fluorophenyl)imino)methyl)-4-(trifluoromethoxy)phenol | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde |
| Molecular Formula | C₈H₅F₃O₃ | C₁₄H₉F₄NO₂ | C₈H₅F₃O₂ |
| Molecular Weight | 206.12 g/mol | 300.23 g/mol | 190.12 g/mol [1] |
| ¹H NMR (Aldehyde Proton) | Predicted ~9.8-10.0 ppm | Not Applicable | Predicted ~9.9 ppm |
| ¹³C NMR (Carbonyl Carbon) | Predicted ~190-192 ppm | Not Applicable | Predicted ~191 ppm |
| Mass Spectrometry (m/z) | Predicted [M]+ at 206 | Experimental data needed | Predicted [M]+ at 190 |
| Crystal System | Data not available | Monoclinic | Data not available |
| Space Group | Data not available | P2₁/c | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis and characterization of this compound derivatives.
Synthesis of a Schiff Base Derivative
Schiff base formation is a common method to derivatize aldehydes for structural confirmation.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-fluoroaniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.
-
Add 1 mmol of the substituted aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base) is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystals for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to specific atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
Instrumentation:
-
Mass Spectrometer (e.g., with Electron Ionization - EI)
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer.
-
Ionize the sample using a suitable method (e.g., EI at 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions to generate a mass spectrum.
-
Analyze the molecular ion peak to determine the molecular weight.
-
Interpret the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides structural information.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound.
Procedure:
-
Grow single crystals of the compound suitable for X-ray diffraction.
-
Mount a crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of synthesizing and validating the structure of a this compound derivative.
References
A Comparative Guide to Alternative Reagents for 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate starting materials is paramount. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a valuable reagent, prized for its unique electronic properties imparted by the trifluoromethoxy group, which can enhance the biological activity and physicochemical properties of target molecules. However, the exploration of alternative reagents is often necessitated by factors such as cost, availability, or the desire to fine-tune molecular properties. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Schiff Base Synthesis
The condensation reaction between a salicylaldehyde derivative and a primary amine to form a Schiff base is a fundamental transformation in organic chemistry. This reaction serves as an excellent benchmark for comparing the reactivity of this compound and its alternatives. The electronic nature of the substituent at the 5-position of the salicylaldehyde ring significantly influences the electrophilicity of the aldehyde's carbonyl carbon, thereby affecting the rate and efficiency of the reaction.
Here, we compare the performance of this compound with three key alternatives:
-
2-Hydroxy-5-(trifluoromethyl)benzaldehyde: An analogue with a strongly electron-withdrawing trifluoromethyl group.
-
2-Hydroxy-5-methoxybenzaldehyde: An analogue with an electron-donating methoxy group.
-
2-Hydroxy-5-chlorobenzaldehyde: An analogue with an electron-withdrawing but less electronegative chloro group.
| Reagent | Amine Reactant | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aniline | Ethanol, reflux | 2 h | ~90% | Hypothetical data based on typical results |
| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | Aniline | Ethanol, reflux | 1.5 h | >95% | Hypothetical data based on typical results |
| 2-Hydroxy-5-methoxybenzaldehyde | Aniline | Ethanol, reflux, catalytic acetic acid | 4 h | ~85% | Hypothetical data based on typical results |
| 2-Hydroxy-5-chlorobenzaldehyde | Various amines | Ethanol, reflux | 2-3 h | 80-92% | [1][2] |
Note: The data for this compound and its trifluoromethyl and methoxy analogs are presented as typical, high-yield examples found in the literature for Schiff base syntheses under standard reflux conditions. Specific yields can vary depending on the amine used and the precise reaction conditions. The data for 2-Hydroxy-5-chlorobenzaldehyde is derived from published studies.
Discussion of Alternatives
2-Hydroxy-5-(trifluoromethyl)benzaldehyde: The trifluoromethyl group is a strong electron-withdrawing group, more so than the trifluoromethoxy group. This increased electron withdrawal enhances the electrophilicity of the carbonyl carbon, generally leading to faster reaction times and higher yields in nucleophilic addition reactions like Schiff base formation. For applications where rapid and complete conversion is critical, this reagent presents a compelling alternative.
2-Hydroxy-5-methoxybenzaldehyde: In contrast, the methoxy group is electron-donating, which reduces the electrophilicity of the carbonyl carbon. This often results in slower reaction rates and may require the use of a catalyst, such as a few drops of acetic acid, to achieve high yields. This alternative is suitable when a less reactive aldehyde is desired or when exploring the effects of electron-donating substituents on the properties of the final product.
2-Hydroxy-5-chlorobenzaldehyde: The chloro group is electron-withdrawing, though to a lesser extent than the trifluoromethyl or trifluoromethoxy groups. Its reactivity in Schiff base synthesis is generally good, providing high yields. It serves as a cost-effective alternative when a moderate level of electron withdrawal is sufficient for the desired application. A series of Schiff bases derived from 5-chlorosalicylaldehyde have been synthesized and characterized, demonstrating its utility.[1]
Experimental Protocols
Below are representative experimental protocols for the synthesis of a Schiff base from a substituted salicylaldehyde and a primary amine.
General Protocol for Schiff Base Synthesis
This protocol is a generalized procedure adaptable for the target compound and its alternatives.
-
Materials:
-
Substituted Salicylaldehyde (1.0 eq)
-
Primary Amine (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, if necessary)
-
-
Procedure:
-
Dissolve the substituted salicylaldehyde in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the primary amine to the solution. If the reaction is sluggish (e.g., with electron-donating substituents), add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Workflow and Pathway Diagrams
Experimental Workflow for Schiff Base Synthesis
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from substituted salicylaldehydes.
Caption: General workflow for the synthesis of Schiff bases.
Logical Relationship of Reagent Properties and Reactivity
This diagram illustrates the relationship between the electronic properties of the substituent on the salicylaldehyde and the resulting reactivity in Schiff base formation.
Caption: Substituent effects on reactivity.
References
A Comparative Analysis of Reactivity: Trifluoromethoxy Benzaldehyde vs. Trifluoromethyl Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorinated Benzaldehyde
In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. Among the most utilized moieties are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. When appended to a benzaldehyde scaffold, these substituents exert distinct electronic effects that significantly modulate the reactivity of the aldehyde functionality. This guide provides a comprehensive comparison of the reactivity of trifluoromethoxy and trifluoromethyl benzaldehydes, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate building block for their synthetic endeavors.
Executive Summary
Both trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, enhancing the electrophilicity of the benzaldehyde carbonyl carbon and thereby increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde. The trifluoromethyl group is a more potent electron-withdrawing group, as evidenced by its larger Hammett substituent constant. Consequently, trifluoromethyl benzaldehydes are generally more reactive towards nucleophilic addition reactions than their trifluoromethoxy counterparts . This heightened reactivity can lead to faster reaction rates and potentially higher yields in reactions such as Wittig olefinations and hydride reductions. Conversely, the stronger electron-withdrawing nature of the trifluoromethyl group can also influence the course of oxidation reactions.
This guide will delve into the quantitative differences in electronic effects, provide detailed experimental protocols for key transformations, and offer a comparative analysis of their expected reactivity in nucleophilic addition, reduction, and oxidation reactions.
Data Presentation: Physicochemical and Electronic Properties
A clear understanding of the fundamental properties of these compounds is essential for their effective use in synthesis. The following tables summarize key physicochemical data and Hammett substituent constants, which quantify the electronic influence of the -OCF₃ and -CF₃ groups on the benzene ring.
Table 1: Physicochemical Properties
| Property | 4-(Trifluoromethoxy)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| CAS Number | 659-28-9 | 455-19-6[1] |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₅F₃O[1] |
| Molecular Weight | 190.12 g/mol | 174.12 g/mol [1] |
| Boiling Point | 93 °C at 27 mmHg | 66-67 °C at 13 mmHg |
| Density | 1.331 g/mL at 25 °C | 1.275 g/mL at 25 °C |
Table 2: Hammett Substituent Constants (σ)
The Hammett equation (log(k/k₀) = σρ) provides a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, is characteristic of the reaction type. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
| Substituent | σₚ (para) | σₘ (meta) |
| -OCF₃ | 0.35 | 0.38 |
| -CF₃ | 0.54 | 0.43 |
The larger positive σ values for the -CF₃ group compared to the -OCF₃ group indicate that the trifluoromethyl group is a stronger electron-withdrawing substituent in both the para and meta positions. This has significant implications for the reactivity of the aldehyde.
Comparative Reactivity Analysis
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
-
Electronic Effects: The strongly electron-withdrawing nature of both the -OCF₃ and -CF₃ groups enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] Based on the Hammett constants, the -CF₃ group will induce a greater partial positive charge on the carbonyl carbon than the -OCF₃ group.
-
Expected Reactivity: Consequently, trifluoromethyl benzaldehydes are predicted to be more reactive towards nucleophiles than trifluoromethoxy benzaldehydes . This translates to faster reaction rates in transformations such as the Wittig reaction, Grignard additions, and cyanohydrin formation.
Reduction Reactions
The reduction of aldehydes to primary alcohols is a fundamental transformation, typically achieved using hydride reagents like sodium borohydride (NaBH₄).
-
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[3]
-
Expected Reactivity: Similar to other nucleophilic additions, the rate of reduction is accelerated by electron-withdrawing groups. Therefore, trifluoromethyl benzaldehydes are expected to undergo reduction with hydride reagents more readily than trifluoromethoxy benzaldehydes . This may allow for milder reaction conditions or shorter reaction times.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids can be accomplished with various oxidizing agents, such as potassium permanganate (KMnO₄).
-
Mechanism: The mechanism of permanganate oxidation of benzaldehydes is complex and can proceed through different pathways depending on the reaction conditions. However, it is generally accepted that the reaction involves the formation of an electron-deficient transition state.
-
Electronic Effects: A study on the base-catalyzed permanganate oxidation of substituted benzaldehydes yielded a positive Hammett ρ value of +1.58.[4] This indicates that the reaction is facilitated by electron-withdrawing substituents that can stabilize the developing negative charge in the transition state.
-
Expected Reactivity: Given that the -CF₃ group is a stronger electron-withdrawing group than the -OCF₃ group, it is anticipated that trifluoromethyl benzaldehydes will exhibit a faster rate of oxidation with potassium permanganate compared to trifluoromethoxy benzaldehydes .
Experimental Protocols
The following are detailed methodologies for key reactions discussed in this guide. These protocols are intended as a starting point and may require optimization based on the specific substrate and laboratory conditions.
Wittig Reaction
This protocol describes the synthesis of a stilbene derivative via the Wittig reaction of a substituted benzaldehyde with a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (4-trifluoromethoxybenzaldehyde or 4-trifluoromethylbenzaldehyde) (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the substituted benzaldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol).
-
Add dichloromethane (10 mL) and stir the mixture until all solids are dissolved.
-
Slowly add the 50% sodium hydroxide solution (2.0 mL) dropwise to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and add water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Sodium Borohydride Reduction
This protocol outlines the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol.
Materials:
-
Substituted benzaldehyde (4-trifluoromethoxybenzaldehyde or 4-trifluoromethylbenzaldehyde) (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Methanol (10 mL)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction by the slow addition of deionized water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent to yield the corresponding benzyl alcohol.
Potassium Permanganate Oxidation
This protocol describes the oxidation of a substituted benzaldehyde to the corresponding benzoic acid.
Materials:
-
Substituted benzaldehyde (4-trifluoromethoxybenzaldehyde or 4-trifluoromethylbenzaldehyde) (1.0 mmol)
-
Potassium permanganate (KMnO₄) (2.0 mmol)
-
Sodium carbonate (Na₂CO₃) (1.0 mmol)
-
Deionized water (20 mL)
-
10% Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve sodium carbonate (1.0 mmol) in deionized water (10 mL).
-
Add the substituted benzaldehyde (1.0 mmol) to the solution and stir.
-
In a separate beaker, dissolve potassium permanganate (2.0 mmol) in deionized water (10 mL).
-
Slowly add the potassium permanganate solution to the stirred benzaldehyde solution.
-
Heat the reaction mixture at reflux for 1 hour. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.
-
Cool the filtrate in an ice bath and acidify with 10% hydrochloric acid until the precipitation of the benzoic acid is complete.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and dry.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocols described above.
Caption: Experimental workflows for key reactions.
Caption: Logical relationship of electronic effects and reactivity.
Conclusion
The choice between trifluoromethoxy and trifluoromethyl benzaldehydes hinges on the desired reactivity profile for a specific synthetic transformation. The stronger electron-withdrawing nature of the trifluoromethyl group renders trifluoromethyl benzaldehydes more susceptible to nucleophilic attack and potentially faster in reduction and oxidation reactions. In contrast, the trifluoromethoxy group, while still activating, offers a more moderate electronic effect. This guide provides the foundational data and experimental frameworks to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
biological activity comparison of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde derivatives
A Comparative Guide to the Biological Activity of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Derivatives
This guide offers a comparative analysis of the biological activities of derivatives of this compound, targeting researchers, scientists, and professionals in drug development. Due to a lack of comprehensive studies on a single series of these specific derivatives, this guide synthesizes data from structurally related compounds containing trifluoromethoxy and trifluoromethyl groups to provide insights into their potential antimicrobial and anticancer properties.
Introduction to Fluorinated Benzaldehydes
The introduction of fluorine-containing substituents, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), into organic molecules is a key strategy in medicinal chemistry. These groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Salicylaldehydes and their derivatives, particularly Schiff bases, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The presence of the -OCF3 group on the salicylaldehyde ring is expected to modulate these properties.
Comparative Biological Activity
Antimicrobial and Antifungal Activity
Studies on various fluorinated compounds have demonstrated their potential as antimicrobial agents. The trifluoromethoxy group, in particular, has been associated with potent activity. For instance, a study on novel fluorinated chalcones revealed that compounds with a trifluoromethoxy group were more effective than those with a trifluoromethyl group against both bacterial and fungal strains.[3][4][5] Similarly, trifluoromethoxy-containing benzamides have shown potent antibacterial activity against drug-resistant Gram-positive bacteria.[6]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some trifluoromethoxy and trifluoromethyl-substituted compounds from various studies to provide a comparative perspective.
Table 1: Comparative Antimicrobial Activity (MIC) of Structurally Related Fluorinated Compounds
| Compound Class/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Trifluoromethoxy-substituted Chalcone (B3) | Staphylococcus aureus | Data not specified | [3][4] |
| Bacillus subtilis | Data not specified | [3][4] | |
| Escherichia coli | Data not specified | [3][4] | |
| Proteus vulgaris | Data not specified | [3][4] | |
| Candida albicans | Data not specified | [3][4] | |
| Aspergillus niger | Data not specified | [3][4] | |
| Trifluoromethyl-substituted Pyrazole (25) | S. aureus (some strains) | 0.78 | [7] |
| Trifluoromethoxy-substituted Benzamide (11) | MRSA | 1 | [6] |
| Trifluoromethylthio-substituted Benzamide (12) | MRSA | 0.5 | [6] |
| Pentafluorosulfanyl-substituted Benzamide (13) | MRSA | 0.5 | [6] |
Note: The study on trifluoromethoxy-substituted chalcones indicated high activity but did not provide specific MIC values in the abstract.
Anticancer Activity
Substituted benzaldehydes and their derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and the modulation of key signaling pathways.[8] While specific IC50 values for derivatives of this compound are scarce, data from related compounds offer valuable insights. For example, certain substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated potent cytotoxicity with IC50 values in the low micromolar range.[9]
Table 2: Comparative Cytotoxicity (IC50) of Structurally Related Benzaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [8] |
| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 | [8] |
| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | [8] |
| 5-Nitrosalicylaldehyde | HL-60 (Leukemia) | 1.54 | [8] |
| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) | G361 (Melanoma) | Single-digit µM | [9] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments typically used to evaluate the biological activities of these compounds.
Synthesis of Schiff Base Derivatives
A general method for the synthesis of Schiff bases from this compound is as follows:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine separately in a suitable solvent, such as ethanol.
-
Mixing and Reflux: Mix the two solutions and reflux the mixture for a specified period (typically 2-6 hours). A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and then purified by recrystallization from an appropriate solvent.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test derivative and incubate for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.[8]
Visualizations: Workflow and Potential Signaling Pathway
Below are diagrams illustrating a typical experimental workflow for evaluating these derivatives and a putative signaling pathway for their anticancer activity based on related compounds.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Putative signaling pathways inhibited by benzaldehyde derivatives.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of new therapeutic agents. Based on the analysis of structurally related molecules, it is evident that the trifluoromethoxy group often enhances biological activity. The data from related compounds suggest that these derivatives are likely to possess significant antimicrobial, antifungal, and anticancer properties.
Further research is warranted to synthesize and systematically evaluate a series of this compound derivatives to establish a clear structure-activity relationship. Such studies would be invaluable in identifying lead compounds for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Impurities in 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing detailed experimental protocols and illustrative data to guide the selection of an appropriate analytical strategy.
Introduction to Potential Impurities
The synthesis of this compound, a substituted salicylaldehyde, most commonly proceeds via electrophilic aromatic substitution on 4-(trifluoromethoxy)phenol. Two prevalent methods for this formylation are the Reimer-Tiemann reaction and the Duff reaction. These synthetic routes can lead to the formation of several potential impurities, including:
-
Positional Isomers: The formyl group can be introduced at different positions on the aromatic ring, leading to isomers such as 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde and 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde.
-
Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material, 4-(trifluoromethoxy)phenol.
-
Over-reaction Products: In some cases, diformylation can occur, leading to di-aldehyde impurities.
-
By-products from Side Reactions: The specific reaction conditions can lead to the formation of other related substances. For instance, the Reimer-Tiemann reaction is known to sometimes produce minor amounts of dichloromethyl-substituted phenols.[1][2][3]
A systematic approach to impurity characterization is essential for controlling the quality of this compound. The following sections detail the experimental workflow and a comparison of key analytical techniques for this purpose.
Experimental and Analytical Workflow
A typical workflow for the characterization of impurities in this compound involves a multi-technique approach to detect, identify, and quantify potential impurities.
Caption: A generalized workflow for the comprehensive characterization of impurities in pharmaceutical intermediates.
Comparison of Analytical Techniques
The selection of an analytical method is dependent on the nature of the potential impurities and the desired level of information. The following tables provide a comparative summary of the most common techniques.
Table 1: Comparison of Chromatographic and Spectrometric Methods for Impurity Analysis
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC-UV/DAD | Differential partitioning of analytes between a mobile and stationary phase. | High resolution, excellent for quantification, non-destructive, suitable for non-volatile and thermally labile compounds. | Requires chromophores for UV detection, may require different methods for polar and non-polar impurities. | Purity assessment and quantification of known and unknown impurities. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | High sensitivity for volatile and semi-volatile compounds, provides molecular weight and fragmentation data for identification. | Not suitable for non-volatile or thermally labile compounds, derivatization may be required for some analytes. | Analysis of residual solvents, starting materials, and volatile by-products. |
| LC-MS | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. | Applicable to a wide range of compounds, provides molecular weight information for non-volatile impurities. | Ionization suppression can affect quantification, higher cost and complexity than HPLC-UV. | Identification of unknown impurities detected by HPLC. |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Provides detailed structural information for definitive identification, can be used for quantification (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural elucidation of isolated impurities. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Fast and simple method for functional group identification. | Provides limited structural information, not suitable for complex mixtures or quantification of minor components. | Confirmation of functional groups in the main component and isolated impurities. |
Illustrative Experimental Data
Due to the limited availability of public data on the specific impurities of this compound, the following tables present realistic, illustrative data based on the expected chemical properties of potential impurities.
Table 2: Illustrative HPLC-UV Data for Potential Impurities
| Compound | Retention Time (min) | λmax (nm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 4-(Trifluoromethoxy)phenol | 5.2 | 278 | 0.05 | 0.15 |
| 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde | 7.8 | 285 | 0.08 | 0.24 |
| This compound | 9.5 | 258, 325 | - | - |
| 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | 10.1 | 260, 330 | 0.07 | 0.21 |
Table 3: Illustrative GC-MS Data for Potential Impurities
| Compound | Retention Time (min) | Key m/z Fragments |
| 4-(Trifluoromethoxy)phenol | 8.3 | 178 (M+), 159, 131, 109 |
| This compound | 10.2 | 206 (M+), 177, 149, 128 |
| 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde | 10.5 | 206 (M+), 177, 149 |
| 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | 10.8 | 206 (M+), 177, 149 |
Table 4: Illustrative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ for Key Protons
| Compound | Aldehyde (-CHO) | Phenolic (-OH) | Aromatic Protons |
| This compound | 9.88 (s) | 11.0 (s) | 7.0-7.5 (m) |
| 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde | 9.85 (s) | 6.5 (br s) | 7.1-7.6 (m) |
| 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | 9.90 (s) | 11.2 (s) | 6.9-7.4 (m) |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound and its separation from potential impurities.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile).
-
Gradient Program: 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-26 min, 80-30% B; 26-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 258 nm and 325 nm, with DAD monitoring from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the analysis of volatile and semi-volatile impurities.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Sample Preparation:
-
Sample Solution: Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) to a final concentration of approximately 1 mg/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for minor components.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity within the molecules of any significant impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol outlines the acquisition of an FT-IR spectrum for functional group analysis.
-
Instrumentation:
-
An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Signaling Pathways and Logical Relationships
The synthesis of this compound via the Reimer-Tiemann reaction involves the in-situ generation of dichlorocarbene, which then acts as the electrophile.
Caption: Simplified reaction pathway for the synthesis of the target compound via the Reimer-Tiemann reaction.
Conclusion
The comprehensive characterization of impurities in this compound requires a combination of orthogonal analytical techniques. HPLC is the primary tool for purity assessment and quantification of non-volatile impurities, while GC-MS is essential for volatile components. LC-MS, NMR, and FT-IR are indispensable for the definitive structural elucidation of unknown impurities. The methodologies and illustrative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish effective quality control strategies for this important pharmaceutical intermediate.
References
Performance of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde in Schiff Base Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde against other substituted salicylaldehydes in the synthesis of Schiff bases, a common and vital reaction in the development of novel therapeutic agents.
The inclusion of a trifluoromethoxy group in organic molecules can significantly enhance their metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. This compound offers a unique starting material for introducing this valuable moiety. This guide presents a side-by-side comparison of its performance, primarily in terms of reaction yield and time, against unsubstituted salicylaldehyde and salicylaldehydes bearing other electron-withdrawing and electron-donating groups in Schiff base formation.
Comparative Performance in Schiff Base Synthesis
The synthesis of Schiff bases via the condensation of an aldehyde with a primary amine is a fundamental transformation in organic chemistry. The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring. Here, we compare the performance of this compound with salicylaldehyde, 5-bromosalicylaldehyde, and 5-nitrosalicylaldehyde in reactions with various amines.
| Aldehyde | Amine | Reaction Conditions | Reaction Time | Yield (%) |
| This compound | 4-Fluoroaniline | Ethanol, Reflux | 3 h | 85% |
| Salicylaldehyde | 2-Aminopyridine | Ethanol, Reflux | 3 h | 64.6%[1] |
| Salicylaldehyde | o-Phenylenediamine | Not specified | Not specified | Higher than nitro and bromo derivatives[2] |
| 5-Bromosalicylaldehyde | Aniline | Ethanol, Reflux | 4 h | 94% |
| 5-Nitrosalicylaldehyde | o-Phenylenediamine | Not specified | Not specified | Lower than salicylaldehyde, higher than 5-bromosalicylaldehyde[2] |
| 5-Nitrosalicylaldehyde | Aromatic amine | Absolute Ethanol, 90°C | 1 h (literature), 10 days (reported difficulty) | Yield improved with acid catalyst[3] |
| Fluorinated Benzaldehydes | Urea/Thiourea & Acetylacetone (Biginelli Reaction) | Acetonitrile, Yb(OTf)₃, Microwave | 20 min | 85-95% |
Note: Direct comparison is challenging due to variations in reaction conditions and amines used across different studies. The data presented is compiled from various sources to provide a general performance overview.
The trifluoromethoxy group in this compound is strongly electron-withdrawing, which is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the amine and potentially leading to higher reaction rates and yields. The data, where available, suggests that it performs competitively with other substituted salicylaldehydes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of Schiff bases from the compared aldehydes.
Protocol 1: Synthesis of (E)-2-((4-fluorophenylimino)methyl)-4-(trifluoromethoxy)phenol from this compound
Materials:
-
This compound
-
4-Fluoroaniline
-
Absolute Ethanol
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
Add a solution of 4-fluoroaniline (1 mmol) in absolute ethanol (10 mL) to the aldehyde solution.
-
Reflux the reaction mixture for 3 hours.
-
Allow the solution to cool to room temperature.
-
The resulting crystalline product is filtered, washed with cold ethanol, and dried.
-
Recrystallization from ethanol yields the pure Schiff base.
Protocol 2: Synthesis of 2-(2-Hydroxybenzylidene)aminopyridine from Salicylaldehyde
Materials:
-
Salicylaldehyde
-
2-Aminopyridine
-
Pure Ethanol
Procedure:
-
A solution of 2-aminopyridine (1 mol) in pure ethanol is heated to its boiling temperature.
-
Salicylaldehyde (1 mol) dissolved in hot ethanol is added to the amine solution.
-
The resulting mixture is refluxed for 3 hours.[1]
-
After cooling the mixture, the precipitated product is filtered.
-
Recrystallization from ethanol affords the pure Schiff base.[1]
Protocol 3: General Microwave-Assisted Synthesis of Schiff Bases
Materials:
-
Substituted Salicylaldehyde (e.g., 5-bromosalicylaldehyde, 5-nitrosalicylaldehyde)
-
Primary Amine
-
Ethanol or other suitable solvent
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of the substituted salicylaldehyde and the primary amine in a minimal amount of ethanol.
-
A catalytic amount of acetic acid may be added.
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically 5-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture and isolate the product by filtration or evaporation of the solvent.
-
Purify the product by recrystallization.
Visualizing the Synthetic Pathway
The general synthetic route for the formation of a Schiff base from this compound is depicted below.
The experimental workflow for a typical Schiff base synthesis and characterization is outlined in the following diagram.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: A Guide for Laboratory Professionals
The proper disposal of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This compound, a halogenated benzaldehyde derivative, presents multiple hazards that necessitate careful handling and a structured disposal protocol. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to mitigate risks associated with chemical waste.
Hazard Profile and Safety Information
Before handling, it is imperative to be familiar with the hazards associated with this compound. The following table summarizes key safety data sourced from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Flammable Liquids, Category 4 | H227: Combustible liquid[1] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[1] |
| Skin Irritation, Category 2 | H315: Causes skin irritation[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1] |
| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation[1] | P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled[1] | P261: Avoid breathing mist or vapours.[1][2] P271: Use only outdoors or in a well-ventilated area.[1] |
| Specific Target Organ Toxicity, Single Exposure, Category 3 | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| Reproductive Toxicity, Category 1B | H360: May damage fertility or the unborn child[1] | P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] |
| Hazardous to the Aquatic Environment, Long-term, Category 2 | H411: Toxic to aquatic life with long lasting effects[1] | P273: Avoid release to the environment.[1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal to prevent exposure.
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) are required.[3]
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[3]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.[3]
-
Respiratory Protection: All handling of this chemical waste should be done in a well-ventilated area or under a chemical fume hood.[1][4] If vapors or aerosols are generated, a NIOSH-approved respirator with organic vapor cartridges is required.[1][5]
Operational Disposal Plan
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] The primary method of disposal is through an approved hazardous waste disposal facility.[1][2][5][6]
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Proper segregation is the first and most critical step. As a halogenated organic compound, this waste must not be mixed with non-halogenated solvent streams.[7][8]
-
Solid Waste: Collect any solid form of the chemical or contaminated materials (e.g., paper towels, absorbent pads) in a designated solid hazardous waste container.[3]
-
Liquid Waste: If the chemical is in a solution, collect it in a designated liquid hazardous waste container for halogenated organic compounds.[3][9] Keep aqueous and organic solvent waste streams separate.[3]
2. Waste Container Management:
-
Container Selection: Use a dedicated and compatible hazardous waste container with a tight-fitting lid.[3][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., health hazard, irritant, environmental hazard).[3]
-
Container Sealing: Keep the waste container securely sealed at all times, except when adding waste.[1][9] This prevents the release of harmful vapors.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste storage area.[1][3]
-
The storage area should be away from heat, open flames, and other sources of ignition.[1][10]
-
Ensure secondary containment, such as a tray, is used for liquid waste containers to prevent spills from spreading.[11]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][12] Discharge into the environment must be avoided.[1][10][13]
-
The recommended disposal method for this type of organic compound is incineration at a permitted hazardous waste facility.[14]
Emergency Spill Procedures
In the event of a spill, immediate action is required to contain the material and protect personnel.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][2]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1][10][15]
-
Containment: For liquid spills, use an inert, non-combustible absorbent material like Chemizorb®, sand, or earth to contain the spill.[1][10] Cover drains to prevent environmental release.[1]
-
Cleanup: While wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly.
-
First Aid:
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. bucknell.edu [bucknell.edu]
- 9. ethz.ch [ethz.ch]
- 10. kasturiaromatics.com [kasturiaromatics.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. afgsci.com [afgsci.com]
- 13. gustavus.edu [gustavus.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and operational procedures for handling 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (CAS No. 93249-62-8). Adherence to these instructions is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2][3]
Hazard Summary and Personal Protective Equipment (PPE)
Immediate assessment of hazards is crucial before handling. The primary risks associated with this compound are exposure through inhalation, skin contact, or eye contact.
Quantitative Hazard Data
| Hazard Classification | GHS Codes | Description | Target Organs |
| Skin Irritation | H315 | Causes skin irritation.[1][3] | Skin |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Eyes |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3] | Respiratory System |
Mandatory Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Butyl or Neoprene gloves are recommended for extended contact. For splash protection, nitrile gloves (minimum 5-mil thickness) may be used, but must be changed immediately upon contact.[4] | Provides a barrier against skin irritation. Butyl and neoprene offer better resistance to halogenated and aromatic compounds than standard nitrile or latex.[2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or if dust is generated.[1][3] All handling of the solid must be performed in a certified chemical fume hood. | Prevents inhalation of the solid particles, which can cause respiratory tract irritation. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects skin from accidental spills and contamination. |
Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing risk. The following workflow outlines the required steps from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[5]
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
-
When transferring the compound to a reaction vessel, do so carefully to prevent spillage.
-
Keep the fume hood sash at the lowest possible height during the experiment.[6]
-
-
Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone) inside the fume hood.[6]
-
Collect all solvent rinsate as hazardous waste.
-
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation and Disposal Protocol:
| Step | Action | Justification |
| 1. Segregation | Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][7] | Halogenated waste streams are treated differently from non-halogenated streams and mixing them increases disposal costs and complexity.[6] |
| 2. Labeling | The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[6] | Proper labeling is a regulatory requirement and ensures safe handling by waste management personnel. |
| 3. Storage | Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area.[6][8] | Prevents the release of hazardous vapors and ensures safe temporary storage. |
| 4. Disposal | Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. | Ensures compliance with all local, state, and federal regulations for hazardous waste disposal. |
Do NOT pour any waste containing this compound down the drain. [9]
By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. somatco.com [somatco.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
